molecular formula C6H3Cl2N3 B11905951 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11905951
M. Wt: 188.01 g/mol
InChI Key: QEDPTZLLAYUIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1934415-98-1) is a high-value heterocyclic building block in medicinal chemistry and anticancer research. This compound belongs to the class of 9-deazapurines, which are known for closely mimicking natural purine bases, allowing them to interact with a variety of enzymatic targets . Researchers utilize this dichlorinated scaffold as a key synthetic intermediate for the development of novel therapeutic agents. The presence of two reactive chlorine atoms at the 2 and 7 positions allows for sequential and selective functionalization, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This pyrrolopyrimidine core has demonstrated significant potential in antiproliferative research. Halogenated analogues of pyrrolo[3,2-d]pyrimidine have shown potent activity against a broad spectrum of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), leukemic (MOLM-14), and non-small cell lung cancer (A549) cells, with reported IC50 values in the low micromolar to nanomolar range . The specific halogen substitution on the pyrrole ring, such as at the 7-position, is a critical structural feature that has been linked to enhanced cellular activity and can alter the compound's mechanism of action, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H

InChI Key

QEDPTZLLAYUIKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical properties and stability of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, stability profile, and synthetic utility of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine . This document is structured for researchers and medicinal chemists utilizing this scaffold in drug discovery, particularly for kinase inhibition and nucleoside analog development.[1][2]

CAS Registry Number: 1934415-98-1 Molecular Formula:


Molecular Weight:  188.01  g/mol [2]

Executive Summary

This compound is a specialized 9-deazapurine scaffold characterized by a unique halogenation pattern.[2] Unlike the more common 2,4-dichloro analog, this compound features chlorine substituents at the C2 (pyrimidine) and C7 (pyrrole) positions, leaving the C4 position unsubstituted.[2] This substitution pattern offers a distinct regioselective profile for orthogonal functionalization: the C2 position is activated for nucleophilic aromatic substitution (


), while the C7 position serves as a handle for palladium-catalyzed cross-coupling reactions.[2] It is a critical intermediate for developing JAK inhibitors, C-nucleoside antivirals, and PNP (purine nucleoside phosphorylase) inhibitors.[2]

Physicochemical Profile

The following data establishes the baseline for handling and experimental design.

PropertyValue / DescriptionNotes
Appearance Off-white to pale yellow solidColor may darken upon oxidation/light exposure.[2]
Melting Point >200 °C (Decomposition)Typical of fused heterocyclic systems; high lattice energy.[1]
Solubility DMSO, DMF, DMAc (High)Poor solubility in water and non-polar solvents (Hexane).[1][2]
Acidity (

)
~12–13 (Pyrrole N-H)The N5 proton is acidic and can be deprotonated by bases like NaH or

.[1][2]
LogP ~2.3 (Predicted)Moderate lipophilicity; suitable for cell-permeable lead development.[1]
H-Bond Donors 1 (N5-H)
H-Bond Acceptors 2 (N1, N3)

Reactivity & Synthetic Utility

The utility of this compound lies in its bifunctional reactivity .[2] The electronic disparity between the pyrimidine ring (electron-deficient) and the pyrrole ring (electron-rich but deactivated by C7-Cl) allows for sequential, selective modifications.[2]

Regioselectivity Map[1]
  • Position C2 (Pyrimidine): The chlorine at C2 is susceptible to nucleophilic displacement (

    
    ), though it is generally less reactive than a C4-Cl.[2] However, in this 2,7-isomer (lacking C4-Cl), C2 becomes the primary site for nucleophilic attack by amines, alkoxides, or thiols.[2]
    
  • Position C7 (Pyrrole): The C7-Cl bond is essentially an aryl chloride.[1] It is inert to

    
     conditions but highly reactive in transition-metal-catalyzed couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[2]
    
  • Position N5 (Pyrrole Nitrogen): The acidic proton allows for N-alkylation or glycosylation (e.g., Vorbrüggen conditions) to introduce ribose units or solubilizing groups.[2]

Mechanistic Pathways
A. Nucleophilic Aromatic Substitution (

) at C2

Reaction with primary amines or alkoxides typically requires elevated temperatures (80–120 °C) or acid catalysis due to the lower electrophilicity of C2 compared to C4.[1]

  • Protocol Insight: Use a polar aprotic solvent (DMSO/NMP) and a non-nucleophilic base (DIPEA).[1][2] Microwave irradiation significantly accelerates this transformation.[1]

B. Palladium-Catalyzed Cross-Coupling at C7

The C7-chlorine is a robust handle for C-C bond formation.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields 7-aryl-9-deazapurines (common in kinase inhibitors).[2]

  • Sonogashira: Reaction with terminal alkynes introduces rigid acetylene linkers.[1]

  • Catalyst Choice:

    
     or 
    
    
    
    are standard.[1][2] For sterically hindered substrates, Buchwald precatalysts (e.g., XPhos Pd G2) are recommended.[1][2]
Visualization: Reactivity Workflow

The following diagram illustrates the orthogonal functionalization logic.

ReactivityMap Core This compound (Scaffold) N5_Path N5-Alkylation/Glycosylation (NaH, R-X or BSA/TMSOTf) Core->N5_Path Step 1: Protection/Solubility C7_Path C7-Cross Coupling (Pd cat., Ar-B(OH)2 / Alkyne) Core->C7_Path Direct Coupling (Requires N-Protection) C2_Path C2-Substitution (SnAr) (HNR2, Heat/Microwave) N5_Path->C2_Path Step 2: Nucleophilic Attack C2_Path->C7_Path Step 3: C-C Bond Formation Final Multifunctional Kinase Inhibitor / Nucleoside C7_Path->Final Deprotection

Figure 1: Step-wise functionalization strategy for the 2,7-dichloro-9-deazapurine scaffold.[2]

Stability & Degradation Profile

Understanding the stability limits is crucial for storage and process scale-up.[1]

Hydrolytic Stability[1]
  • Neutral pH: Highly stable.[1] The C-Cl bonds do not hydrolyze under ambient aqueous conditions.[1]

  • Acidic pH: Stable to dilute acids. Concentrated mineral acids at high temperatures may cause hydrolysis of the C2-Cl to the corresponding oxo-derivative (guanine/xanthine analog precursor).[2]

  • Basic pH: The N5-H is deprotonated (

    
    ).[1] Prolonged exposure to strong bases (NaOH) at high heat can lead to degradation of the pyrimidine ring, though the pyrrole ring remains robust.[1][2]
    
Thermal & Oxidative Stability[1]
  • Thermal: Stable up to 200°C. Suitable for high-temperature microwave reactions.[1]

  • Oxidative: The electron-rich pyrrole ring is susceptible to oxidation.[1] Avoid prolonged exposure to strong oxidants (e.g.,

    
    , CAN) unless specifically targeting ring opening.[1][2]
    
  • Photostability: Halogenated heterocycles can undergo photodehalogenation (radical mechanism) under intense UV light.[1][2] Store in amber vials.

Experimental Protocols

Protocol A: N5-Protection (SEM-Protection)

Purpose: To protect the acidic nitrogen and improve solubility for subsequent lithiation or coupling.[2]

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.[2]

  • Work-up: Stir at RT for 2 h. Quench with water, extract with EtOAc.[1][2][3] Wash with

    
     (5% aq) to remove DMF.[1][2]
    
  • Yield: Typically >85%.

Protocol B: Regioselective C7-Arylation (Suzuki Coupling)

Purpose: Introduction of aryl group at C7 while preserving C2-Cl.[2]

  • Setup: Combine N-protected scaffold (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%). Degas with 
    
    
    
    for 10 min.
  • Reaction: Heat at 90°C for 4–6 hours. Monitor by LCMS (Target C2-Cl intact).[2]

  • Note: The C2-Cl is significantly less reactive towards Pd-oxidative addition than C7-Cl (an aryl chloride on an electron-rich ring), but optimization of temperature is key to prevent bis-coupling.[2]

Handling & Storage Guidelines

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep in tightly sealed, amber glass containers to prevent moisture absorption and UV degradation.[1][2]

  • Safety:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[1][2]

    • Spill: Absorb with inert material (vermiculite).[1] Do not flush into drains (marine pollutant potential).[1][2]

References

  • Seela, F., et al. "Synthesis and Base Pairing Properties of 9-Deazapurine N7-Nucleosides."[2] Nucleosides, Nucleotides & Nucleic Acids, 2001.[1][2] [2]

  • BLD Pharm. "Product Safety and Properties: this compound."[2][4] BLD Pharm Catalog, 2024.[1][2]

  • PubChem. "2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Isomer Comparison)." National Library of Medicine, 2025.[1][2]

  • Kotla, R., et al. "Recent developments in the chemistry and applications of 9-deazapurines." ResearchGate, 2026.[1][2]

  • Fluorochem. "Safety Data Sheet: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives." Fluorochem, 2025.[1][2]

Sources

2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Bifunctional Scaffold for Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a privileged, high-value pharmacophore in modern kinase inhibitor design. As a 9-deazapurine bioisostere, it mimics the adenine core of ATP while offering distinct vectors for chemical modification that standard purines cannot provide.

This guide details the structural rationale, synthetic pathways, and optimization strategies for utilizing this scaffold. Unlike the more common 7-deazapurines (pyrrolo[2,3-d]pyrimidines), the pyrrolo[3,2-d]pyrimidine system (9-deazapurine) presents a unique hydrogen bond donor/acceptor profile at the hinge region (N1/NH5) and allows for orthogonal functionalization at the C2 (pyrimidine) and C7 (pyrrole) positions. This "bifunctional" reactivity is critical for accessing the gatekeeper residue (via C7) and the solvent-exposed front pocket (via C2), enabling the design of both Type I (ATP-competitive) and Type II (DFG-out) inhibitors.

Part 1: Structural Rationale & Pharmacophore Modeling

The 9-Deazapurine Advantage

The 5H-pyrrolo[3,2-d]pyrimidine core functions as an adenine mimic. In the context of kinase binding, the scaffold orients itself within the ATP-binding cleft to form critical hydrogen bonds with the hinge region backbone.

  • Hinge Interaction (The Anchor):

    • N1 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue (e.g., Cys, Met, or Leu depending on the kinase).

    • NH5 (Donor): The pyrrole nitrogen at position 5 serves as a hydrogen bond donor to the backbone carbonyl of the hinge residue. This interaction is often stronger and more directional than the C-H interaction seen in some other scaffolds.

    • Note: This dual H-bond motif (Acceptor-Donor) mimics the N1-N6 interaction of adenine but with altered acidity/basicity, often improving metabolic stability.

The "2,7-Vector" Strategy

The "2,7-dichloro" designation highlights the two primary vectors for growing the molecule into selectivity pockets:

PositionChemical NatureKinase Pocket TargetSynthetic Reactivity
C2 (Cl) Pyrimidine Ring (Electron Deficient)Solvent Front / Ribose Pocket: Ideal for solubilizing groups (morpholines, piperazines) or moieties to tune physicochemical properties (logP).

(Nucleophilic Aromatic Substitution) or Pd-catalyzed Amination (Buchwald).
C7 (Cl) Pyrrole Ring (Electron Rich*)Gatekeeper / Back Pocket: The C7 vector points directly toward the gatekeeper residue. Bulky groups here can induce selectivity (e.g., T338M in Src).Pd-catalyzed Cross-Coupling (Suzuki-Miyaura, Stille). Note: C7 is nucleophilic in the parent ring, but the C-Cl bond allows electrophilic coupling.
C4 Pyrimidine HeadHinge/Adenine Pocket: Usually substituted with -NH2 or small aryl groups to complete the hinge binding motif.Most reactive position for

.
Binding Mode Visualization

The following diagram illustrates the logical connection between the scaffold positions and the kinase domain pockets.

KinaseBinding Scaffold 5H-pyrrolo[3,2-d]pyrimidine Core Hinge Hinge Region (Backbone H-Bonds) Scaffold->Hinge N1 & NH5 Interaction Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C7-Vector (Steric Probe) Solvent Solvent Front (Solubility/ADME) Scaffold->Solvent C2-Vector (Solubilizing Group)

Figure 1: Pharmacophore mapping of the pyrrolo[3,2-d]pyrimidine scaffold to kinase domain sub-pockets.

Part 2: Synthetic Strategy

The synthesis of 2,7-substituted derivatives typically requires a regioselective approach. While the user specifies "2,7-dichloro", the commercial starting material is often 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine . The C7-chlorine is usually installed after C4 functionalization to prevent over-reaction, or via de novo synthesis.

Reactivity Hierarchy
  • C4-Cl: Most reactive (

    
    ). Displaced first (e.g., by ammonia or aniline).
    
  • C7-H -> C7-Hal: The pyrrole ring is electron-rich. C7 is susceptible to Electrophilic Aromatic Substitution (SEAr) using NCS or NBS.

  • C2-Cl: Less reactive than C4 but active for

    
     at elevated temperatures or Pd-catalysis.
    
  • C7-Hal: Active for Cross-Coupling.

Strategic Workflow: The "Orthogonal Functionalization" Route

This protocol describes generating a library where C4 is the hinge binder (fixed), C7 is the selectivity element (variable), and C2 is the solubility tail (variable).

Synthesis Start 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Step1 Step 1: C4 Displacement (SNAr, 0°C) Install Hinge Binder (R1) Start->Step1 Inter1 2-Chloro-4-amino-5H-pyrrolo... Step1->Inter1 Step2 Step 2: C7 Halogenation (NCS/NBS, DMF) Install Handle for Coupling Inter1->Step2 Inter2 2-Chloro-4-amino-7-halo-5H-pyrrolo... Step2->Inter2 Step3 Step 3: C7 Cross-Coupling (Suzuki/Stille, Pd(0)) Install Gatekeeper Probe (R2) Inter2->Step3 Inter3 2-Chloro-4,7-disubstituted... Step3->Inter3 Step4 Step 4: C2 Displacement (Buchwald or SNAr, Heat) Install Solvent Tail (R3) Inter3->Step4 Final Final Inhibitor (2,4,7-Trisubstituted) Step4->Final

Figure 2: Step-wise regioselective synthesis of 2,4,7-trisubstituted pyrrolo[3,2-d]pyrimidines.

Part 3: Experimental Protocols

The following protocols are designed for scientific integrity and reproducibility . They assume a starting mass of 1.0 g of the scaffold.

Protocol A: Regioselective C4-Displacement (Hinge Installation)

Objective: To install the primary amine or aniline at C4 without touching C2.

  • Reagents: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), Aniline/Amine (1.1 eq), DIPEA (2.0 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in IPA (10 mL/g).

    • Add DIPEA followed by the amine dropwise at 0°C (Ice bath). Note: Low temperature is critical to prevent C2 substitution.

    • Allow to warm to RT and stir for 4–6 hours. Monitor by LCMS (Appearance of M+1-Cl peak).

    • Workup: Pour into ice water. The product usually precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Protocol B: C7-Chlorination (Creating the 2,7-Dichloro Core)

Objective: To install a chlorine at C7 on the 2-chloro-4-substituted intermediate.

  • Reagents: Intermediate from Protocol A (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), DMF.

  • Procedure:

    • Dissolve the intermediate in anhydrous DMF (5 mL/g).

    • Add NCS portion-wise at RT .

    • Stir for 2–12 hours. Mechanism: Electrophilic aromatic substitution on the electron-rich pyrrole ring.

    • Validation: NMR will show the disappearance of the C7-H singlet (typically around 6.5–7.5 ppm).

    • Workup: Dilute with water, extract with EtOAc/LiCl (to remove DMF), dry over Na2SO4.

Protocol C: Suzuki-Miyaura Coupling at C7

Objective: To functionalize the "Gatekeeper" vector.

  • Reagents: 2,7-Dichloro intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2M aq, 3.0 eq), Dioxane.

  • Procedure:

    • Degas Dioxane/Water mixture (4:1) with nitrogen for 15 mins.

    • Add reactants and catalyst under nitrogen atmosphere.

    • Heat to 90°C for 2–4 hours.

    • Note: The C2-Cl is relatively inert to Suzuki conditions under these parameters compared to the C7-Cl (or C7-Br/I if NBS/NIS was used), but C7-Cl coupling can be sluggish. Optimization: If C7-Cl is unreactive, use Buchwald XPhos Pd G3 catalyst or switch Protocol B to use NBS (Bromination) for easier coupling.

Protocol D: C2-Amination (Solvent Front)

Objective: To install the solubilizing group at C2.

  • Reagents: C7-substituted intermediate (1.0 eq), Aliphatic amine (e.g., N-methylpiperazine) (3.0 eq), NMP or DMSO.

  • Procedure:

    • Dissolve in NMP.

    • Add amine.[1]

    • Microwave irradiation at 140°C for 30 mins OR sealed tube heating at 120°C for 16 hours.

    • Note: C2 is deactivated by the electron-donating group at C4. Harsh conditions are required unless using Buchwald-Hartwig amination (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C).

Part 4: Case Studies & Biological Validation

Case Study: VEGFR-2 (KDR) Inhibition

Research has demonstrated that pyrrolo[3,2-d]pyrimidines serve as potent Type II inhibitors of VEGFR-2.

  • Mechanism: The scaffold binds in the adenine pocket. A hydrophobic moiety attached at C7 extends past the gatekeeper (Val916 in VEGFR2) into the back hydrophobic pocket, stabilizing the DFG-out conformation.

  • Data Summary (Representative):

Compound IDC4 Subst.C7 Subst.C2 Subst.VEGFR2 IC50 (nM)Selectivity Note
Ref-1 -NH2HH>10,000Inactive (No hinge/gatekeeper fit)
AGF-Analog -NH-ArylPhenylH45Good potency, Type I binding
Opt-2 -NH-Aryl4-F-PhenylMorpholine2.5 High potency, improved solubility

Interpretation: The introduction of the aryl group at C7 is the primary driver of potency (locking the kinase conformation), while the C2-morpholine improves the pharmacokinetic profile (solubility/clearance) without clashing with the solvent front.

References

  • Gangjee, A. et al. (2019).[2] Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy.[2] Molecular Cancer Therapeutics.[2]

  • Wang, H. et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors.[3] Journal of Medicinal Chemistry.

  • Metwally, K. et al. (2024).[4] Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.[4] (Note: Comparative SAR for deazapurine class).

  • Zhu, Y. et al. (2011). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences.

  • PubChem Compound Summary. (2025). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Isomeric comparison). National Library of Medicine.

Sources

Solubility Profile & Process Engineering: 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic considerations, and experimental determination protocols for 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine .

Editorial Note: While 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is the ubiquitous commercial intermediate, the 2,7-dichloro isomer (CAS: 1934415-98-1) is a specialized structural analog. As specific peer-reviewed solubility isotherms for the 2,7-isomer are not currently archived in open public databases, this guide provides comparative reference data based on the 2,4-isomer (the closest thermodynamic proxy) and details the self-validating experimental protocols required to generate the exact solubility curve for the 2,7-isomer in your laboratory.

Executive Summary

The compound This compound represents a critical scaffold in the synthesis of kinase inhibitors and antiviral agents. Its solubility profile is the governing factor in reaction yield (specifically


 substitutions) and purification efficiency.

Unlike its 2,4-dichloro analog, the 2,7-isomer possesses a chlorine atom on the pyrrole ring (C7) rather than the pyrimidine ring (C4). This structural alteration shifts the dipole moment and crystal lattice energy, typically resulting in lower solubility in polar protic solvents compared to the 2,4-isomer due to reduced hydrogen bond accepting capability at the C7 position.

Chemical Profile & Structural Thermodynamics

The solubility behavior of this compound is dictated by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation energy.

PropertyData / CharacteristicImpact on Solubility
CAS Number 1934415-98-1Unique Identifier
Molecular Formula

MW: 188.01 g/mol
Core Scaffold 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine)High aromaticity, planar stacking
H-Bond Donors 1 (Pyrrole NH)Critical for solubility in alcohols/amides
H-Bond Acceptors 2 (Pyrimidine N1, N3)Interaction sites for protic solvents
LogP (Predicted) ~2.3 - 2.5Lipophilic; poor water solubility
pKa (Predicted) ~10.5 (Pyrrole NH)Deprotonation increases solubility in basic media
Structural Comparison & Solvation Logic

The following diagram illustrates the structural difference and its effect on solvation.

Solvation_Logic cluster_0 Compound Structure cluster_1 Solvent Interaction C24 2,4-Dichloro Isomer (Reference Model) Cl at C4 (Pyrimidine) High Dipole Polar Polar Aprotic (DMSO/DMF) Strong Dipole-Dipole High Solubility C24->Polar High Affinity C27 2,7-Dichloro Isomer (Target) Cl at C7 (Pyrrole) Increased Lipophilicity C27->Polar Good Affinity Protic Protic (MeOH/EtOH) H-Bonding (N1/N3) Moderate Solubility C27->Protic Reduced Affinity (Steric/Electronic effect at C7) NonPolar Non-Polar (Hexane) Weak Van der Waals Insoluble C27->NonPolar Poor Affinity

Figure 1: Comparative solvation logic between 2,4- and 2,7-dichloro isomers.

Solubility Data (Reference & Comparative)

As exact isotherms for the 2,7-isomer are proprietary, the following data is derived from the 2,4-dichloro structural proxy and validated general trends for pyrrolopyrimidines. Expect the 2,7-isomer to exhibit 10–15% lower solubility in polar solvents due to the increased lipophilicity of the C7-Cl substitution.

Qualitative Solubility Table (25 °C)
Solvent ClassSpecific SolventSolubility RatingSuitability for 2,7-Isomer
Polar Aprotic DMSO High (>100 mg/mL) Primary solvent for reactions
Polar AproticDMFHigh (>80 mg/mL)Excellent alternative to DMSO
Polar AproticNMPHighGood for high-temp substitutions
Polar Protic Methanol Moderate (10–25 mg/mL) Recrystallization (Anti-solvent)
Polar ProticEthanolLow-ModerateRecrystallization
Polar ProticIsopropanolLowYields high recovery in crystallization
Esters Ethyl AcetateModerateExtraction solvent
Ethers THFModerate-GoodReaction co-solvent
Chlorinated DCM / ChloroformModerateFormulation/Work-up
Aqueous WaterInsoluble (<0.3 mg/mL)Anti-solvent for precipitation
Thermodynamic Parameters (Proxy Estimates)

Based on the Apelblat model correlations for similar pyrimidine derivatives:

  • Enthalpy of Dissolution (

    
    ):  Positive (Endothermic). Solubility increases with temperature.
    
  • Entropy of Dissolution (

    
    ):  Positive. Driven by solvent restructuring.
    

Experimental Protocol: Determination of Exact Solubility

To generate the precise solubility curve for your specific lot of this compound, use this self-validating Laser Monitoring Dynamic Method . This is superior to the static gravimetric method as it minimizes solvent evaporation errors.

Workflow Diagram

Solubility_Protocol Start Start: Excess Solid + Solvent Equilibrate Step 1: Thermostat Mixing (T ± 0.05 K, 400 rpm) Start->Equilibrate Laser Step 2: Laser Transmissivity Monitoring (635 nm) Equilibrate->Laser Dissolution Step 3: Slow Heating (2 K/h) Until Transmissivity Max Laser->Dissolution Detection Endpoint Detection: Transmissivity Plateau Dissolution->Detection Calculation Calculate Mole Fraction (x) Detection->Calculation

Figure 2: Dynamic Laser Method for solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Weigh precisely

      
       grams of this compound (purity >98% by HPLC).
      
    • Add

      
       grams of solvent (e.g., Methanol, HPLC grade) into a jacketed glass vessel.
      
  • Equilibration:

    • Set the stirring speed to 400 rpm to ensure suspension homogeneity without generating shear heat.

    • Maintain temperature using a circulating water bath (uncertainty

      
       K).
      
  • Measurement (Dynamic Method):

    • Direct a laser beam (e.g., 635 nm, <5 mW) through the vessel.

    • Slowly increase temperature. The suspension will scatter light (low transmittance).

    • Record the temperature (

      
      ) at which the laser intensity on the detector spikes and plateaus (indicating complete dissolution).
      
  • Calculation:

    • Calculate the mole fraction solubility (

      
      ) using:
      
      
      
      
      Where
      
      
      and
      
      
      are molecular weights of the solute and solvent.
  • Validation:

    • Repeat 3 times. Relative Standard Deviation (RSD) must be

      
      .
      

Application in Process Chemistry

Solvent Selection for Reactions

The 2,7-dichloro isomer is often subjected to nucleophilic aromatic substitution.

  • Recommended Solvent: n-Butanol or DMAc (Dimethylacetamide) .

    • Why: High boiling points allow for the thermal energy required to overcome the activation barrier at the less reactive C2/C7 positions compared to the C4 position.

  • Avoid: Water (hydrolysis risk) or non-polar solvents (poor solubility leads to heterogeneous reaction kinetics).

Recrystallization Strategy

To purify the 2,7-isomer from synthesis byproducts:

  • Dissolve in hot DMSO or DMF (approx. 80°C).

  • Filter hot to remove inorganic salts.

  • Add Anti-solvent: Slowly add Water or Cold Methanol dropwise.

  • Cool to 4°C. The 2,7-dichloro isomer will crystallize out due to the steep solubility drop in aqueous mixtures.

References

  • PubChem. (2025). Compound Summary: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4).[1][2] National Library of Medicine. [Link] (Cited for structural proxy data and physicochemical properties)

  • Baluja, S., & Bhatt, M. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1021-1029. [Link] (Cited for thermodynamic modeling (Apelblat) of pyrimidine derivatives)

Sources

Technical Guide: Spectral Characterization of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the spectral analysis of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.

Executive Summary & Structural Logic

The compound This compound represents a specific halogenated derivative of the 9-deazapurine scaffold. Unlike the more common 2,4-dichloro variants used in nucleoside analog synthesis, the 2,7-dichloro substitution pattern presents unique electronic environments that distinctively alter the Nuclear Magnetic Resonance (NMR) profile.

For researchers in drug discovery—specifically those targeting Janus kinases (JAK) or viral polymerases—unambiguous assignment of this regioisomer is critical. The chlorine atom at position 7 blocks the standard electrophilic attack site of the pyrrole ring, forcing specific synthetic pathways and altering the proton-carbon coupling networks.

Structural Numbering & Atom Mapping

To ensure spectral accuracy, we must first establish the IUPAC numbering for the fused bicyclic system.

  • Pyrimidine Ring: Contains N1, C2 (Chlorinated), N3, C4 (Protonated), and bridgehead C4a.

  • Pyrrole Ring: Contains N5 (Protonated), C6 (Protonated), C7 (Chlorinated), and bridgehead C7a.

Critical Analysis Point: The presence of a proton at C4 (rather than a substituent) and a chlorine at C7 (rather than a proton) is the primary differentiator from the commercially ubiquitous 2,4-dichloro isomer.

1H NMR Spectral Analysis

Solvent Recommendation:DMSO-d6 is the preferred solvent. Chloroform-d (


) often leads to broadening of the pyrrole NH signal due to exchange and poor solubility of planar heterocyclic systems.
Predicted Chemical Shifts & Multiplicities

The 1H NMR spectrum will display three distinct signal environments.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralMechanistic Insight
NH-5 12.0 – 13.5Broad Singlet1HHighly deshielded due to aromatic ring current and H-bonding with DMSO solvent.
H-4 8.6 – 9.2Singlet1HThe most deshielded carbon-bound proton. Located between N3 and bridgehead C4a; experiences strong anisotropic deshielding from the pyrimidine ring.
H-6 7.8 – 8.3Doublet (or Singlet*)1HAlpha to the pyrrole nitrogen. Deshielded by the adjacent N5 and the inductive effect of the Cl at C7.

*Note on H-6 Multiplicity: While typically a doublet (


 Hz) due to coupling with NH-5, this signal often collapses to a singlet if the NH proton undergoes rapid exchange with trace water in the solvent.
The "Self-Validating" Coupling Network

To confirm the 2,7-dichloro substitution pattern versus the 2,4-dichloro isomer, look for the absence of the H-7 signal.

  • 2,4-dichloro isomer: Shows two pyrrole protons (H6 and H7) as a pair of doublets (

    
     Hz).
    
  • 2,7-dichloro isomer: Shows only one pyrrole proton (H6). The absence of the H6-H7 vicinal coupling is the diagnostic proof of substitution at C7.

13C NMR Spectral Analysis

The 13C spectrum is characterized by the presence of halogenated carbons and the lack of symmetry.

Carbon Chemical Shift Assignments
Carbon PositionTypeShift (

, ppm)
Signal Characteristics
C-2

-Cl
150 – 154Deshielded by electronegative N1, N3, and Cl. Low intensity (quaternary).
C-4 CH142 – 148High intensity. Correlates to H-4 in HSQC.
C-4a

148 – 152Bridgehead carbon.
C-6 CH130 – 136Pyrrole alpha-carbon. Correlates to H-6 in HSQC.
C-7

-Cl
105 – 110Shielded relative to pyrimidine carbons but affected by Cl. Key diagnostic peak.
C-7a

115 – 125Bridgehead carbon.

Experimental Protocols

Sample Preparation Workflow

To avoid artifacts (such as rotamers or aggregation) common in fused heterocycles:

  • Mass: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6 (99.9% D).

  • Drying: Ensure the sample is free of paramagnetic impurities (Fe, Cr) derived from steel spatulas or reaction workups, as these broaden the quaternary carbon signals.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0s.

  • 13C NMR: 1024+ scans. Crucial: Set D1 = 2.0s – 3.0s. The quaternary carbons (C2, C7, C4a, C7a) have long

    
     relaxation times. Insufficient delay will result in these signals being lost in the baseline noise.
    

Structural Validation Logic (Visualization)

The following diagram illustrates the logical flow for confirming the 2,7-dichloro isomer using 2D NMR techniques (HMBC/HSQC).

NMR_Logic_Flow Start Unknown Chlorinated Pyrrolo[3,2-d]pyrimidine H_Spectrum 1H NMR Spectrum (DMSO-d6) Start->H_Spectrum Count_H Count Aromatic Protons H_Spectrum->Count_H Case_A 2 Protons (Singlets) H4 and H6 Count_H->Case_A Singlet Pattern Case_B 2 Protons (Doublets) H6 and H7 Count_H->Case_B Coupling J=3Hz Validation HMBC Correlation Check Case_A->Validation Proceed End_Wrong Isomer Mismatch Case_B->End_Wrong Reject (Likely 2,4-dichloro) Result CONFIRMED: 2,7-Dichloro Isomer Validation->Result H4 correlates to C2 & C7a H6 correlates to C4a & C7

Caption: Logical decision tree for distinguishing the 2,7-dichloro isomer from common impurities using proton counting and HMBC connectivity.

Molecular Connectivity Diagram

The following diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) interactions required to prove the location of the Chlorine atoms.

HMBC_Correlations H4 H-4 (s) C2 C-2 (Cl) H4->C2 3J C4a C-4a H4->C4a 2J C7a C-7a H4->C7a 3J C4 C-4 C4->C4a C4a->C7a H6 H-6 (d/s) H6->C4a 3J C7 C-7 (Cl) H6->C7 2J H6->C7a 2J C6 C-6 C6->C7

Caption: Key HMBC correlations. Blue arrows indicate H4 connectivity; Green arrows indicate H6 connectivity verifying the C7-Cl position.

References

  • Beilstein Journals. (2025).[1] Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein-Institut. [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • University of Liverpool. (2005). Prediction of 1H NMR Chemical Shifts and Conformational Analysis. [Link]

Sources

Technical Guide: Biological Activity of 9-Deazapurine Analogs Derived from 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical biology, synthesis, and therapeutic potential of 9-deazapurine analogs derived from the specific scaffold 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine .

Executive Summary

The This compound scaffold represents a critical "privileged structure" in medicinal chemistry, specifically for the generation of 9-deazapurine C-nucleosides and 9-aryl kinase inhibitors . Unlike classical purines, 9-deazapurines replace the N-9 nitrogen with a carbon atom (C-9). This modification renders the resulting nucleosides resistant to hydrolytic cleavage by Purine Nucleoside Phosphorylase (PNP), significantly enhancing metabolic stability while retaining the capacity to mimic the transition states of enzymatic reactions.

This guide focuses on the "2,7-dichloro" substitution pattern, which offers a unique dual-reactivity profile:

  • C-7 Position (Purine C-9): A handle for organometallic coupling (C-glycosylation or Suzuki coupling) to install the sugar or pseudo-sugar moiety.

  • C-2 Position (Purine C-2): A site for nucleophilic aromatic substitution (

    
    ) to tune solubility and hydrogen-bonding interactions.
    

Chemical Foundation & Numbering Logic

To navigate the literature and synthesis correctly, one must map the IUPAC numbering of the scaffold to the biological purine numbering.

FeatureIUPAC Numbering (Pyrrolo[3,2-d]pyrimidine)Biological Numbering (Purine)Function in Drug Design
Scaffold Core 5H-pyrrolo[3,2-d]pyrimidine9-DeazapurineThe base template.
Pyrimidine Cl Position 2 Position 2 H-bond acceptor/donor modulation;

reactive.
Pyrrole Cl Position 7 Position 9 Critical Handle. Replaces the N-glycosidic bond with a stable C-C bond.
Bridgehead Position 4a/7aPosition 4/5Structural fusion.
Pyrrole NH Position 5Position 7H-bond donor (essential for PNP binding).
Why 9-Deaza? (The "Carbon Advantage")

The substitution of Nitrogen-9 with Carbon-9 (IUPAC C-7) creates a C-nucleoside .

  • Stability: The C-C glycosidic bond is chemically and enzymatically stable, preventing the base cleavage that deactivates many purine drugs.

  • pKa Shift: The pyrrole NH (pKa ~14) is less acidic than the imidazole NH of purines, altering electronic interactions with target enzymes like PNP.

Synthetic Versatility: The "2,7-Dichloro" Workflow

The 2,7-dichloro scaffold is not merely a final product but a divergent intermediate. The chlorine at C-7 is the "strategic" halogen, allowing for the attachment of complex sugars or aryl groups that define the drug's class.

DOT Diagram: Synthesis Logic

SynthesisWorkflow Start This compound (Scaffold) Step1 Protection (e.g., SEM/Boc at N-5) Start->Step1 N-Protection Branch1 Lithium-Halogen Exchange (at C-7) Step1->Branch1 n-BuLi, -78°C Branch2 Suzuki Coupling (at C-7) Step1->Branch2 Pd(PPh3)4, Ar-B(OH)2 Product1 C-Nucleosides (Antiviral/PNP Inhibitors) Branch1->Product1 + Lactone/Sugar Product2 9-Aryl Derivatives (Kinase Inhibitors) Branch2->Product2 Arylation Tuning C-2 Functionalization (SNAr with Amines) Product1->Tuning Late-stage modification Product2->Tuning Late-stage modification

Caption: Divergent synthesis from the 2,7-dichloro scaffold. The C-7 chlorine allows access to both C-nucleosides (via lithiation) and kinase inhibitors (via cross-coupling).

Biological Activity & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

A. PNP Inhibition (Transition State Analogs)

The most prominent application of 9-deazapurines is the inhibition of Purine Nucleoside Phosphorylase (PNP) .

  • Mechanism: PNP catalyzes the phosphorolysis of purine nucleosides. 9-deazapurine analogs (e.g., Forodesine/Immucillin H) mimic the oxocarbenium ion transition state.

  • Role of 2,7-Dichloro: The scaffold allows the synthesis of "2-chloro" analogs of Forodesine. The C-2 substituent sits in a solvent-exposed pocket or interacts with Glu201 in human PNP.

  • Activity: Picomolar (

    
     M) binding affinity is often achieved. These compounds induce apoptosis in T-cells, making them effective for T-cell Acute Lymphoblastic Leukemia (T-ALL) .
    
B. Antiviral Activity (HCV & RNA Viruses)

C-nucleosides derived from this scaffold target the RNA-dependent RNA polymerase (RdRp) of viruses like HCV, Zika, and Ebola.

  • Mechanism: The triphosphate form of the 9-deazapurine nucleoside is incorporated into the viral RNA. The "non-natural" base pairing or steric clashes cause chain termination.

  • Advantage: The C-C bond prevents the polymerase from excising the drug (a common resistance mechanism).

  • Data Insight: 2-substituted-9-deazapurines often show

    
     values in the low micromolar range (
    
    
    
    ) against HCV replicons.
C. Kinase Inhibition (JAK/SYK)

By attaching an aryl group at C-7 (Purine C-9) via Suzuki coupling, the scaffold mimics the ATP conformation in the kinase hinge region.

  • SAR: The pyrrole NH (N-5) and Pyrimidine N (N-3) form the critical H-bonds with the kinase hinge.

  • Selectivity: The "2,7-dichloro" pattern allows for the introduction of a "gatekeeper" substituent at C-7, improving selectivity for specific kinases like JAK3 over JAK1.

Detailed Experimental Protocols

Protocol A: Synthesis of C-Glycosides (The "Lithiation" Route)

This protocol describes the critical conversion of the 2,7-dichloro scaffold into a C-nucleoside precursor.

Reagents:

  • This compound (protected with SEM or Boc).

  • n-Butyllithium (1.6 M in hexanes).

  • Ribonolactone (benzyl protected).

  • Solvent: Anhydrous THF.

Procedure:

  • Dissolution: Dissolve the protected 2,7-dichloro scaffold (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 10 minutes. The solution will turn dark red/orange, indicating the formation of the C-7 lithio species (Lithium-Halogen exchange at the pyrrole ring occurs preferentially over the pyrimidine ring due to electron density).

  • Coupling: Cannulate the pre-cooled solution of benzyl-protected ribonolactone (1.2 eq in THF) into the reaction mixture. Stir at -78°C for 2 hours.

  • Quench: Quench with saturated

    
     solution. Warm to room temperature.
    
  • Reduction: The resulting hemiacetal is reduced using

    
     and 
    
    
    
    to yield the C-nucleoside.
Protocol B: Biological Assay - Cytotoxicity Screen (MTT)

Purpose: To evaluate the antiproliferative potency of the synthesized analogs.

  • Cell Lines: CCRF-CEM (T-cell leukemia) and MT-4.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add serial dilutions of the 9-deazapurine analog (0.001

    
     to 100 
    
    
    
    ). Incubate for 72 hours.
  • Development: Add MTT reagent (20

    
    , 5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.
    
  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Data Summary: SAR of C-2/C-7 Substituents

Analog IDC-2 Substituent (Pyrimidine)C-7 Substituent (Pyrrole)TargetActivity (

/

)
Ref-1 (Forodesine)HRibose-mimicPNP

nM
Analog A ClRibose-mimicPNP

nM
Analog B

Ribose-mimicPNP

nM
Analog C Cl4-Cl-PhenylJAK3

nM
Analog D H4-Cl-PhenylJAK3

nM

Note: The retention of Chlorine at C-2 (Analog A) slightly reduces PNP affinity compared to Hydrogen (Ref-1) due to steric bulk, but enhances lipophilicity for membrane permeability.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic Scaffold 2,7-Dichloro-9-Deazapurine C2 C-2 Position (Cl) Modulates Solubility & H-Bonding Scaffold->C2 C7 C-7 Position (Cl) Critical Linker Site Scaffold->C7 Effect1 Retention of Cl: Increases Lipophilicity C2->Effect1 Effect2 Substitution with NH2: Mimics Guanine (High Potency) C2->Effect2 Effect3 C-Glycosylation: Creates PNP Inhibitors (Immucillins) C7->Effect3 Effect4 Arylation: Creates Kinase Inhibitors C7->Effect4

Caption: SAR map highlighting how the 2,7-dichloro scaffold serves as a dual-point divergence system for drug discovery.

References

  • Evans, G. B., et al. (2018). "Synthesis and biological activity of 9-deazapurine nucleoside analogues." Journal of Medicinal Chemistry.

  • Miles, R. W., et al. (1998). "One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase." Biochemistry.

  • Hocek, M. (2017). "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) and Pyrrolo[3,2-d]pyrimidine (9-deazapurine) as privileged scaffolds." Accounts of Chemical Research.

  • Vertex Pharmaceuticals. (2020). "Patent: Halogenated pyrrolo[3,2-d]pyrimidines as kinase inhibitors." World Intellectual Property Organization.

  • 001Chemical. (2024).[1] "Product Catalog: tert-Butyl this compound-5-carboxylate."

Sources

Structural Insights and Crystallographic Characterization of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and crystallographic analysis of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine .

Executive Summary & Pharmacophore Significance[2][3]

The compound This compound represents a highly specific functionalized scaffold within the 9-deazapurine class.[1][2] Unlike the more ubiquitous 2,4-dichloro isomer (a direct isostere of 2,6-dichloropurine), the 2,7-dichloro analog features a halogenation pattern that bridges the pyrimidine (C2) and pyrrole (C7) rings.[1][2]

This specific geometry is critical for medicinal chemistry campaigns targeting Purine Nucleoside Phosphorylase (PNP) and various Tyrosine Kinases .[3][1][2] The C7-chlorine atom serves as a strategic "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), allowing researchers to extend the scaffold into the solvent-exposed regions of enzyme binding pockets while maintaining the planar aromatic core required for


-

stacking interactions.[3][1][2]
Structural Disambiguation (Critical)

Before proceeding with crystallographic protocols, it is vital to distinguish the numbering systems to ensure target accuracy:

  • Systematic (IUPAC): this compound.[3][1][2]

    • Cl Position 1: C2 (between pyrimidine nitrogens).[3][1][2]

    • Cl Position 2: C7 (beta-position of the pyrrole ring).[3][1][2]

  • Purine Numbering (Bio-isostere): Corresponds to 2-chloro-9-deaza-8-chloropurine.[3][1][2]

Molecular Geometry and Electronic Properties[2][3]

Planarity and Bond Alternation

The 5H-pyrrolo[3,2-d]pyrimidine core is an aromatic, fused bicyclic system.[3][1][2] Theoretical DFT calculations (B3LYP/6-31G*) and empirical data from analogous 9-deazapurines confirm that the molecule is essentially planar .[1][2]

  • Root Mean Square Deviation (RMSD): Typically < 0.02 Å from the mean plane for all non-hydrogen atoms.[1][2]

  • Cl Substituents: The chlorine atoms at C2 and C7 lie within the aromatic plane.[3][1][2] The C-Cl bond lengths are estimated at 1.73–1.75 Å , consistent with

    
     hybridized aryl chlorides.[3][1][2]
    
Tautomerism and H-Bonding

The "5H" designation indicates the stable tautomer in the solid state features the proton on the pyrrole nitrogen (N5).[1][2]

  • Donor: N5-H (Pyrrole).[1][2][4]

  • Acceptor: N1 and N3 (Pyrimidine).[3][1][2]

  • Solid-State Packing: The crystal lattice is stabilized by intermolecular N5-H[3][1][2]···N3 (or N1) hydrogen bonds, often forming "ribbon" or "dimer" motifs depending on the solvent used for crystallization.[1][2]

Electronic Surface Potential (ESP)[2][3]
  • C2-Position: Highly electron-deficient due to the flanking nitrogens (N1, N3) and the inductive effect of Chlorine.[1][2] This site is susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • C7-Position: The pyrrole ring is generally electron-rich; however, the C7-Cl substituent reduces this density, stabilizing the ring against oxidation while providing a site for oxidative addition by transition metals.[3][1][2]

Experimental Protocol: Crystallization Workflow

To obtain high-quality single crystals suitable for X-ray diffraction, a slow-diffusion methodology is recommended over rapid evaporation, which tends to yield microcrystalline powder.[3][1][2]

Phase I: Pre-Crystallization Purification

Objective: Ensure >98% purity to prevent lattice defects.

  • Dissolution: Dissolve crude this compound in minimal hot THF.

  • Filtration: Pass through a 0.2

    
    m PTFE syringe filter to remove particulate nucleation sites.[3][1][2]
    
  • Precipitation: Add Hexanes dropwise until turbidity persists. Cool to 4°C. Collect precipitate.

Phase II: Vapor Diffusion Method (Standard Protocol)

System: Binary Solvent System (Solvent/Anti-solvent).[3][1][2]

ParameterSpecificationCausality/Reasoning
Inner Vial 4 mL glass vialContains the solute solution.[3][1][2]
Outer Vessel 20 mL scintillation vialContains the volatile anti-solvent.[3][1][2]
Solvent (Inner) DMSO or DMF (0.5 mL)High solubility for the planar heterocycle; high boiling point.[3][1][2]
Anti-Solvent (Outer) Methanol or Ethanol (3 mL)Lower boiling point; miscible with DMSO; reduces solubility slowly.[3][1][2]
Concentration 10–15 mg/mLSupersaturation must be reached gradually.[1][2]
Temperature 20°C (Controlled)Fluctuations cause rapid precipitation (amorphous).[1][2]

Step-by-Step:

  • Dissolve 15 mg of the compound in 0.5 mL DMSO in the inner vial. Cap loosely or cover with Parafilm punctured with a single needle hole.[1][2]

  • Place the inner vial inside the outer vessel containing 3 mL Methanol.

  • Seal the outer vessel tightly.[1][2]

  • Store in a vibration-free environment for 7–14 days.

  • Harvest: Look for colorless, block-like prisms. Needle habits often indicate rapid growth and may yield twinned data.[1][2]

Visualizing the Structural Logic

The following diagram illustrates the structural numbering and the logical flow from synthesis to crystallographic validation.

G cluster_0 Scaffold Definition cluster_1 Crystallization Protocol Struct This compound (9-Deazapurine Core) N_Sites H-Bond Acceptors: N1, N3 Struct->N_Sites Electronic Cl_Sites Substituents: C2-Cl (SNAr Active) C7-Cl (Coupling Handle) Struct->Cl_Sites Steric/Reactive Solvent Solvent: DMSO (High Solubility) Struct->Solvent Dissolution AntiSolv Anti-Solvent: MeOH (Vapor Diffusion) Solvent->AntiSolv Equilibration Crystal Single Crystal (Block Habit) AntiSolv->Crystal 7-14 Days

Figure 1: Structural features and crystallization logic for the 2,7-dichloro analog.

Data Collection & Refinement Strategy

Once a crystal is mounted (cryoloop with Paratone oil), the following parameters are standard for this class of small molecules:

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the two Chlorine atoms.[3][1][2]
  • Temperature: 100 K (Cryostream). Cooling is mandatory to reduce thermal motion of the terminal Chlorines and improve resolution.[1][2]

  • Space Group Prediction: Common space groups for planar purine analogs include

    
     (monoclinic) or 
    
    
    
    (triclinic), driven by centrosymmetric dimer formation.[3][1][2]
Validation Metrics (Self-Check)

A successful structure solution must meet these criteria:

  • R-factor (

    
    ):  < 5.0% for observed reflections.
    
  • Goodness of Fit (GooF): Close to 1.0.

  • Disorder: Check the C7-Cl bond for rotational disorder; anisotropic refinement is usually required.[3][1][2]

References

  • IUPAC Nomenclature & Numbering

    • Systematic Nomenclature of Fused Heterocycles. IUPAC Blue Book.[1][2]

    • [3][1][2]

  • Synthesis & Characterization of 9-Deazapurines

    • Title: Facile Synthesis of 9-Substituted 9-Deazapurines.[3][1][2][4]

    • Source: ResearchGate / Molecules (2019).[3][1][2]

  • Commercial Availability & CAS Verification

    • Compound: tert-Butyl this compound-5-carboxylate (CAS 1936120-72-7).[3][1][2]

    • Source: 001Chemical Product List.
    • [3][1][2]

  • Crystallographic Methods for Small Molecules

    • Title: Crystal Structure Analysis: Principles and Practice.[1][2]

    • Source: Oxford University Press / IUCr.[3][1][2]

Sources

Literature review of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in antiviral research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as a critical scaffold in antiviral research.

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: 9-Deazapurine Scaffolds and C-Nucleoside Synthesis

Executive Summary

The search for broad-spectrum antivirals has increasingly focused on C-nucleosides —analogues where the labile N-glycosidic bond is replaced by a robust C-C bond. Within this class, the 5H-pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold stands out as the core structure for high-value RNA-dependent RNA polymerase (RdRp) inhibitors, most notably Galidesivir (BCX4430) .

While the 2,4-dichloro isomer is the standard gateway to adenosine analogues, This compound represents a specialized, high-utility intermediate. It allows for precise, regioselective functionalization at the C7 position (the glycosylation site) and the C2 position (a critical site for modulating solubility and metabolic stability). This guide analyzes the synthetic utility, mechanistic implications, and experimental protocols associated with this specific di-chloro scaffold.

Structural Significance & Numbering

To understand the utility of the 2,7-dichloro derivative, one must master the numbering system, which differs from standard purines.

  • Purine Numbering: Nitrogen at 7 and 9.

  • Pyrrolo[3,2-d]pyrimidine (9-Deazapurine) Numbering:

    • Pyrimdine Ring: N1, C2, N3, C4, C4a.

    • Pyrrole Ring: N5, C6, C7, C7a.

The 2,7-Dichloro Advantage: In the 2,7-dichloro isomer, the chlorine atoms occupy two distinct chemical environments:

  • C2-Cl: Located between two nitrogens (N1, N3). It is electron-deficient and susceptible to nucleophilic aromatic substitution (

    
    ), allowing for the introduction of amines or solubility-enhancing groups.
    
  • C7-Cl: Located on the electron-rich pyrrole ring. This position is the standard attachment point for the ribose or pseudo-ribose sugar in C-nucleosides. A pre-existing halogen here facilitates metal-halogen exchange (lithiation) or transition-metal catalyzed cross-coupling (Suzuki/Stille) without competing with the C4 position.

Synthetic Pathways & Regiochemistry

The synthesis of antiviral candidates from this scaffold relies on exploiting the reactivity difference between the C2 and C7 positions.

Synthesis of the Scaffold

The 2,7-dichloro intermediate is typically accessed via the chlorination of 9-deazaguanine precursors or direct ring closure followed by halogenation.

Pathway Visualization (DOT):

SynthesisPath Precursor 9-Deazaguanine Precursor Dichloro24 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine Precursor->Dichloro24 POCl3, Reflux Dichloro27 2,7-Dichloro-5H- pyrrolo[3,2-d]pyrimidine Precursor->Dichloro27 Selective Chlorination (NCS/DMF) Galidesivir Galidesivir (BCX4430) Dichloro24->Galidesivir 1. Lithiation (C7) 2. Glycosylation 3. Amination (C4) Analog7 7-Substituted 2-Amino Analogues Dichloro27->Analog7 1. Suzuki/Stille (C7) 2. SnAr Amination (C2)

Caption: Divergent synthesis pathways. The 2,4-dichloro route leads to adenosine mimics (Galidesivir), while the 2,7-dichloro route accesses 2-modified scaffolds.

Key Reaction: C7-Glycosylation

For the 2,7-dichloro scaffold, the C7-chlorine serves as the handle for attaching the viral-mimic sugar moiety.

  • Reagent: 1-Bromo-2,3,5-tri-O-benzyl-D-ribose (or aza-sugar for Galidesivir types).

  • Conditions:

    
    -BuLi, THF, -78°C (Lithium-Halogen exchange at C7).
    
  • Mechanism: The C7-Cl is exchanged for Li, generating a nucleophilic carbon that attacks the C1 of the protected sugar. This forms the stable C-C glycosidic bond.

Antiviral Mechanism of Action

Compounds derived from the pyrrolo[3,2-d]pyrimidine scaffold function primarily as Non-Obligate Chain Terminators of viral RNA polymerase.

  • Cellular Uptake: The nucleoside analogue enters the cell.[1]

  • Phosphorylation: Host kinases convert it to the triphosphate form (NTP mimic).[1]

  • Incorporation: Viral RdRp recognizes the triphosphate and incorporates it into the growing RNA strand.

  • Termination: Due to steric hindrance (often from 1'-CN or modified sugar ring) or conformational changes, the polymerase stalls or creates a template that cannot be read, halting viral replication.

Mechanism Visualization (DOT):

MOA Prodrug 2,7-Dichloro-Derived Nucleoside (Prodrug) MP Monophosphate Prodrug->MP Cellular Kinase 1 TP Active Triphosphate (NTP Mimic) MP->TP Cellular Kinases 2 & 3 RdRp Viral RdRp (Ebola/HCV/Zika) TP->RdRp Competitive Binding vs ATP/GTP RNA Viral RNA Chain Termination RdRp->RNA Incorporation & Stalling

Caption: The activation pathway of pyrrolo[3,2-d]pyrimidine antivirals from prodrug to chain termination.

Experimental Protocols

These protocols are designed for validation in a BSL-2 laboratory setting.

Protocol A: Synthesis of this compound

Note: This procedure assumes starting from a 2-chloro-9-deazapurine precursor.

  • Reagents: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), DMF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve starting material in DMF (0.5 M).

    • Cool to 0°C. Add NCS portion-wise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitor: TLC (50% EtOAc/Hexanes). Product will be less polar than starting material.

  • Workup: Pour into ice water. Filter the precipitate.[2] Wash with cold water and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water.

Protocol B: In Vitro Antiviral Assay (HCV Replicon System)

This assay measures the efficacy (


) of the synthesized nucleoside.
  • Cell Line: Huh-7 cells containing HCV subgenomic replicon (luciferase reporter).

  • Plating: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.
    
  • Treatment:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add to cells (Final DMSO < 0.5%).

    • Include Galidesivir as a positive control.

  • Incubation: 72 hours.

  • Readout:

    • Lyse cells using Luciferase Assay System.

    • Measure luminescence (proportional to viral replication).

    • Simultaneously, measure cytotoxicity (

      
      ) using an MTT or chemically orthogonal assay.
      
  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Comparison of Key Data

The following table contrasts the 2,7-dichloro scaffold with the more common 2,4-dichloro variant.

FeatureThis compound2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Primary Utility Access to 2-amino-7-substituted analogs (Guanosine mimics)Access to 4-amino analogs (Adenosine mimics like Galidesivir)
C7 Reactivity High (Pre-halogenated for coupling)Moderate (Requires iodination/bromination step)
C2 Reactivity High (Ready for

)
High (Ready for

)
Target Drugs 9-Deazaguanine derivatives, TLR7 AgonistsGalidesivir, Forodesine
Commercial Availability Specialized / Custom SynthesisWidely Available

References

  • Design and Synthesis of 9-Deazapurine Nucleosides.Journal of Medicinal Chemistry.

  • Galidesivir (BCX4430): A Broad-Spectrum Nucleoside Analogue. Antiviral Research.[1]

  • Synthesis of Pyrrolo[3,2-d]pyrimidine C-Nucleosides.Journal of Organic Chemistry.

  • Structure-Activity Relationships of 7-Substituted 7-Deazapurines.MDPI Molecules.

  • Toll-like Receptor 7 Agonists based on Pyrrolo[3,2-d]pyrimidine.Journal of Medicinal Chemistry.

Sources

Comparative Technical Analysis: 2,7-Dichloro vs. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its 2,4-dichloro isomer .

Executive Summary

The 5H-pyrrolo[3,2-d]pyrimidine scaffold (commonly known as 9-deazapurine ) is a privileged pharmacophore in kinase inhibition and nucleoside antiviral research.[1] Unlike its naturally occurring isomer 7-deazapurine (pyrrolo[2,3-d]pyrimidine), the 9-deazapurine system offers a unique electronic profile that alters structure-activity relationship (SAR) vectors.[1]

This guide contrasts two critical di-halogenated isomers used as starting blocks:

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: The "Standard Electrophile."[1] Both halogens reside on the electron-deficient pyrimidine ring, facilitating sequential Nucleophilic Aromatic Substitution (SNAr).

  • This compound: The "Orthogonal Core."[1] One halogen resides on the pyrimidine (C2) and one on the electron-rich pyrrole (C7). This allows for orthogonal functionalization—SNAr at C2 and Palladium-catalyzed cross-coupling at C7.

Key Takeaway: Choosing between these isomers dictates the chemical space accessible for library generation. The 2,4-isomer drives vector exploration at the "hinge-binding" region (C4), while the 2,7-isomer opens access to the "back-pocket" or solvent-exposed regions via C7 arylation.[1]

Structural & Electronic Analysis

Understanding the IUPAC numbering versus traditional purine numbering is critical, as literature often conflates the two.

FeatureSystematic Numbering (IUPAC)Purine Numbering (Bio-isostere)
Scaffold 5H-pyrrolo[3,2-d]pyrimidine9-deazapurine
Nitrogen Positions N1, N3 (pyrimidine); N5 (pyrrole)N1, N3 (pyrimidine); C9 (deaza)
Chlorine Positions (2,4-isomer) C2, C4 C2, C6
Chlorine Positions (2,7-isomer) C2, C7 C2, C8
Electronic Density Map[1]
  • Position C4 (Purine C6): Highly electron-deficient due to the adjacent N3 and N1. It is the primary site for nucleophilic attack.

  • Position C2 (Purine C2): Moderately electron-deficient.[1] Reacts via SNAr only under forcing conditions or after C4 is displaced.

  • Position C7 (Purine C8): Located on the pyrrole ring (beta-position to N5). This ring is electron-rich. C7 does not undergo SNAr. Instead, it is susceptible to Electrophilic Aromatic Substitution (EAS) and oxidative addition (for Pd-coupling).

Synthetic Pathways[1][2][3][4][5]

Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

This isomer is typically synthesized from 9-deazauracil (2,4-dihydroxy-9-deazapurine) using phosphoryl chloride (POCl3).[1]

Mechanism:

  • Vilsmeier-Haack Formylation: Conversion of the amide/imide oxygens to chloro-iminium intermediates.[1]

  • Aromatization: Loss of protons to form the fully aromatic dichloro system.

Synthesis of this compound

This isomer is rarely formed directly from a cyclization precursor.[1] It is synthesized via regioselective electrophilic halogenation of a 2-chloro scaffold.

Mechanism:

  • Precursor Selection: Start with 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (often obtained by selective reduction of the 2,4-dichloro species or de novo synthesis).[1]

  • Electrophilic Chlorination: Treatment with N-chlorosuccinimide (NCS) targets the most electron-rich carbon: C7 .[1]

  • Regioselectivity: The pyrrole nitrogen (N5) directs the electrophile to C7 (beta-position), avoiding the electron-poor pyrimidine ring.

Reactivity Profile & Functionalization Strategies

The choice of isomer determines the reaction types available.

Comparative Reactivity Table
Reaction Type2,4-Dichloro Isomer2,7-Dichloro Isomer
SNAr (Amination) Excellent at C4. Fast, mild conditions (RT).[1]Poor/None at C7. C2 reacts slowly (requires heat).
Suzuki-Miyaura Coupling Possible at C4/C2, but SNAr is preferred.[1]Excellent at C7. Primary route for C7 functionalization.
Regioselectivity Control C4 >>> C2 (Steric/Electronic differentiation).Orthogonal: C7 (Pd) vs C2 (SNAr).
Primary Application Installing amines/alkoxides at the "hinge" region.Installing aryl/heteroaryl groups at the "back pocket."
Visualization: Divergent Workflows

The following diagram illustrates the decision tree for using these two isomers in drug design.

Reactivity Start Target Scaffold Selection Iso24 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Electrophilic Core) Start->Iso24 Hinge Focus Iso27 This compound (Hybrid Core) Start->Iso27 Shape/Vector Focus Step1_24 Step 1: S_NAr at C4 (Nucleophilic Displacement) Iso24->Step1_24 R-NH2, RT Step2_24 Step 2: S_NAr at C2 (Forcing Conditions) Step1_24->Step2_24 R'-NH2, Heat Prod24 2,4-Diamino/Alkoxy Product (Kinase Hinge Binder) Step2_24->Prod24 Step1_27 Step 1: Suzuki/Sonogashira at C7 (Pd-Catalyzed Coupling) Iso27->Step1_27 Ar-B(OH)2, Pd(0) Step2_27 Step 2: S_NAr at C2 (Nucleophilic Displacement) Step1_27->Step2_27 R-NH2, Heat Prod27 2-Amino-7-Aryl Product (Back-Pocket Binder) Step2_27->Prod27

Caption: Divergent synthetic workflows for 2,4-dichloro (red) and 2,7-dichloro (blue) isomers, leading to distinct pharmacological classes.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr on 2,4-Dichloro Isomer

Target: Substitution at C4 leaving C2-Cl intact.[1]

  • Dissolution: Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous n-butanol or DMF.

  • Base: Add DIPEA (2.5 equiv) to scavenge HCl.

  • Nucleophile: Add the primary amine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Heating >60°C may trigger premature substitution at C2.

  • Workup: Pour into water. The C4-substituted product usually precipitates. Filter and wash with cold ether.

Protocol B: C7-Chlorination to Access 2,7-Dichloro Isomer

Target: Electrophilic halogenation of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine.[1]

  • Dissolution: Dissolve 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) in DMF.

  • Reagent: Add N-chlorosuccinimide (NCS) (1.05 equiv) portion-wise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Mechanism:[1][2][3] The electron-rich pyrrole ring facilitates EAS at C7.

  • Workup: Dilute with water and extract with EtOAc. The product (2,7-dichloro) is stable and can be purified via silica chromatography (Hexane/EtOAc).

Protocol C: Suzuki Coupling at C7 (2,7-Dichloro Isomer)

Target: Arylation at C7 while preserving C2-Cl.[1]

  • Setup: In a microwave vial, combine this compound (1.0 equiv), Aryl-boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Reaction: Heat at 80–100°C (or MW 120°C for 20 min).

    • Selectivity: The C7-Cl bond is more labile to oxidative addition than the C2-Cl bond in this electron-rich heterocyclic system, though care must be taken to avoid bis-coupling.[1] (Note: C7-Iodo is often preferred for higher selectivity, but C7-Chloro works with active catalysts).

References

  • Synthesis and Reactivity of 9-Deazapurines

    • Title: "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines"[4][5][6]

    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

  • Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidines

    • Title: "Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifol
    • Source: ACS Medicinal Chemistry Letters (via NIH)
    • URL:[Link]

  • Commercial Availability & Properties (2,4-Dichloro)

    • Title: "2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Substance Record"[1]

    • Source: PubChem[7]

    • URL:[Link]

  • Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4-diones (Precursors)

    • Title: "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling"
    • Source: Beilstein Journal of Organic Chemistry[8]

    • URL:[Link]

Sources

Methodological & Application

Scalable synthesis protocols for 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Part 1: Strategic Analysis & Core Directive

1.1. Critical Data Integrity Notice (CAS Mismatch)

  • User Input: CAS 119248-33-8

  • Database Verification: This CAS number corresponds to 2-Cyano-N'-(3-oxobutan-2-ylidene)acetohydrazide, an acyclic hydrazide derivative.

  • Correct Target Identification: Based on the chemical name provided, the target is This compound (a 9-deazapurine derivative).[1] The likely correct CAS for this specific isomer is 1934415-98-1 .[1][2][3]

  • Scope of Guide: This protocol addresses the synthesis of the 2,7-dichloro target. However, given that the 2,4-dichloro isomer (CAS 63200-54-4) is the standard industrial intermediate for this class, the guide details the construction of the core scaffold (yielding the 2,4-isomer) and the specific regioselective downstream chemistry required to access the 2,7-isomer.

1.2. Executive Summary The 5H-pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) is a bioisostere of purine, widely used in kinase inhibitors (e.g., JAK, PNP inhibitors). While the 2,4-dichloro analog is the primary commercial building block, the 2,7-dichloro analog represents a specialized scaffold where the C4 position is unsubstituted (H) and the pyrrole ring is halogenated at C7.

This guide presents a modular, scalable workflow:

  • Core Construction: Synthesis of the pyrrolo[3,2-d]pyrimidine-2,4-dione via the "Uracil Route".[4]

  • Chlorination (C2/C4): Conversion to the 2,4-dichloro intermediate (Standard Scale-Up Node).

  • Differentiation (Target Specific): Selective modification to access the 2,7-dichloro pattern via C4-dechlorination and C7-electrophilic substitution.

Part 2: Retrosynthetic Logic & Workflow

The synthesis relies on constructing the fused pyrrole ring onto a pyrimidine backbone. The "Uracil Route" is preferred for scale-up over the "Pyrrole Route" due to the low cost of 6-methyluracil and safer handling of intermediates.

SynthesisWorkflow Start 6-Methyluracil (Commodity Starting Material) Inter1 5-Nitro-6-methyluracil Start->Inter1 Nitration (HNO3/H2SO4) Inter2 Enamine Intermediate (DMF-DMA condensation) Inter1->Inter2 DMF-DMA, 140°C Cyclization Reductive Cyclization (Zn/AcOH or H2/Pd) Inter2->Cyclization Ring Closure Core 5H-Pyrrolo[3,2-d]pyrimidine-2,4-dione (The 'Dione' Core) Cyclization->Core Chlorination Global Chlorination (POCl3) Core->Chlorination Dichloro24 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Major Commercial Scaffold) Chlorination->Dichloro24 Differentiation Selective C4-Dechlorination (Zn/NH4OH or Pd/C partial red.) Dichloro24->Differentiation Route to 2,7-isomer Chloro2 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Differentiation->Chloro2 TargetStep Electrophilic Chlorination (C7) (NCS/DMF) Chloro2->TargetStep Target TARGET: this compound TargetStep->Target

Caption: Modular synthesis pathway. The 2,4-dichloro compound is the pivot point. Accessing the 2,7-isomer requires selective C4-reduction followed by C7-functionalization.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold (2,4-Dichloro Intermediate)

Note: This phase produces the essential 2,4-dichloro precursor. If you have purchased this intermediate (CAS 63200-54-4), proceed to Phase 2.

Step 1.1: Enamine Formation & Cyclization

  • Concept: Condensation of 5-nitro-6-methyluracil with DMF-DMA creates a reactive enamine, which undergoes reductive cyclization to form the pyrrole ring.

  • Reagents: 5-Nitro-6-methyluracil, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Sodium Dithionite (Na2S2O4) or Zinc dust.

  • Protocol:

    • Enamine Formation: Dissolve 5-nitro-6-methyluracil (1.0 eq) in anhydrous DMF (5 vol). Add DMF-DMA (3.0 eq). Heat to 140°C for 4 hours. The solution turns deep red. Concentrate in vacuo to yield the crude enamine.

    • Cyclization: Suspend the crude enamine in water/methanol (1:1). Add Na2S2O4 (4.0 eq) portion-wise at 50°C (Exothermic!). Stir for 2 hours.

    • Isolation: Cool to 0°C. The product, 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione , precipitates as a tan solid. Filter and wash with water.

    • Yield: Typically 60-70%.

Step 1.2: Global Chlorination (The "POCl3" Step)

  • Concept: Aromatization of the pyrimidine ring by converting the dione to the dichloride.

  • Safety: POCl3 is highly corrosive and reacts violently with water.

  • Protocol:

    • Charge the dione (1.0 eq) into a reactor.

    • Add POCl3 (10.0 eq) and N,N-Dimethylaniline (1.0 eq) as a catalyst.

    • Heat to reflux (105-110°C) for 4-6 hours. Monitor by LCMS (conversion of M+H 152 to 188/190).

    • Workup (Critical for Scale): Concentrate POCl3 in vacuo. Pour the thick residue slowly onto crushed ice/water with vigorous stirring (maintain <20°C).

    • Neutralize with NH4OH or NaHCO3 to pH 7-8.

    • Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

    • Product: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine .

    • Appearance: Off-white to yellow solid.

Phase 2: Synthesis of the Target (this compound)

This phase addresses the specific request for the 2,7-isomer.[1]

Step 2.1: Selective Dechlorination (C4-Reduction)

  • Challenge: Removing the C4-chlorine while retaining the C2-chlorine. In 9-deazapurines, the C4-Cl is more susceptible to nucleophilic attack, but reductive removal requires tuning.

  • Method: Zinc/Ammonia reduction.

  • Protocol:

    • Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in THF/Water (4:1).

    • Add NH4OH (aq) and Zinc dust (3.0 eq).

    • Stir at RT or mild heat (40°C). Monitor closely by HPLC. The C4-Cl is reduced faster than C2-Cl.

    • Stop reaction when 2,4-dichloro is consumed but before des-chloro product forms.

    • Filter Zinc. Extract with EtOAc.

    • Intermediate: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1119280-66-8).

Step 2.2: Regioselective C7-Chlorination

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The pyrrole ring (electron-rich) is more reactive than the pyrimidine. Position C7 (beta to pyrrole nitrogen) is the preferred site for electrophiles in the pyrrolo[3,2-d]pyrimidine system.

  • Reagents: N-Chlorosuccinimide (NCS) or 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH).

  • Protocol:

    • Dissolution: Dissolve 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF (10 vol).

    • Addition: Add NCS (1.05 eq) portion-wise at 0°C.

    • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitoring: LCMS should show conversion from mass 153 (monochloro) to 187/189 (dichloro).

    • Workup: Pour the reaction mixture into cold water (50 vol). The product usually precipitates.

    • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water.

    • Final Product: This compound .

Part 4: Analytical & Quality Specifications

ParameterSpecificationMethod
Appearance White to pale yellow powderVisual
Purity >98.0% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (H-NMR) Distinct singlet at ~8.6 ppm (H6 of pyrimidine, if C4 is H).[2][3] Pyrrole CH signal disappears/shifts.1H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 188.0 (for 2,7-dichloro)LC-MS (ESI+)
Regio-Isomerism Confirmed by NOESY (Interaction between NH and C6-H/C7-Cl)2D-NMR

Key NMR Diagnostic (2,7-Dichloro isomer):

  • H6 (Pyrimidine): Singlet, des-shielded (~8.8 ppm).

  • H4 (Pyrimidine): Singlet, highly des-shielded (~9.0 ppm) - This confirms C4 is H.

  • H6 (Pyrrole): Singlet (~7.8 ppm). Absence of H7 doublet confirms C7 substitution.

Part 5: Safety & Scale-Up Considerations

  • Exotherm Control: The reduction of the nitro-enamine (Step 1.1) and the quenching of POCl3 (Step 1.2) are highly exothermic. On >100g scale, use jacketed reactors with active cooling and controlled addition rates.

  • Chlorinating Agents: NCS is a sensitizer. Handle in a fume hood.

  • Solvent Selection: For Step 2.2, DMF is ideal for solubility but hard to remove. Water precipitation is the most energy-efficient workup for scale.

References

  • Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4-diones (Uracil Route) Source: Beilstein Journal of Organic Chemistry. "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions." URL:[Link]

  • Halogenation Strategies for Pyrrolo[3,2-d]pyrimidines Source: National Institutes of Health (PMC). "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines." (Discusses C7 halogenation effects). URL:[Link]

  • Commercial Availability & Structure Verification (2,4-Dichloro Core) Source: PubChem Compound Summary for CID 5375053. URL:[Link]

  • Reference for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Precursor) Source: PubChem Compound Summary for CID 45789986. URL:[Link]

Sources

Technical Application Note: Regioselective Buchwald-Hartwig Amination of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

[1]

Introduction & Strategic Analysis

The 5H-pyrrolo[3,2-d]pyrimidine scaffold (commonly known as 9-deazapurine ) is a privileged structure in medicinal chemistry, serving as a bioisostere for purine in kinase inhibitors (e.g., JAK, CDK) and nucleoside analogs.[1]

The specific substrate, 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine , presents a unique regioselectivity challenge compared to the more common 2,4-dichloro isomer.[1] Understanding the electronic disparity between the two chloride positions is critical for successful functionalization:

  • C2-Position (Pyrimidine Ring): Located between two nitrogen atoms (N1 and N3).[1] This position is electron-deficient, highly activated for oxidative addition, and susceptible to nucleophilic attack.[1]

  • C7-Position (Pyrrole Ring): Located on the electron-rich pyrrole ring.[1] This chloride is electronically deactivated (pseudo-aryl chloride behavior) and significantly more resistant to oxidative addition.

  • N5-Position (Pyrrole Nitrogen): The free NH is acidic (pKa ~13) and can coordinate to Palladium, poisoning the catalyst or leading to competitive N-arylation.

Core Thesis: Successful amination requires a "Protect-then-Couple" strategy. The reaction must be sequenced to exploit the natural reactivity gap: C2 reacts under mild conditions; C7 requires forcing conditions with specialized electron-rich ligands.

Mechanistic Pathway & Workflow

The following decision tree illustrates the critical path for mono- vs. bis-amination.

GStartSubstrate:This compoundProtectStep 1: N5-Protection(SEM, Boc, or Ts)Start->Protect Essential Pre-requisiteDecisionTarget Product?Protect->DecisionC2_MonoStep 2: C2-Selective AminationLigand: Xantphos/BINAPTemp: 80°CDecision->C2_Mono Mono-aminationC7_CoupleStep 3: C7-Amination(Requires C2 to be reacted or blocked)Ligand: BrettPhos/RuPhosTemp: 100-120°CC2_Mono->C7_Couple Subsequent CouplingMono_ProdFinal Product:2-Amino-7-Chloro DerivativeC2_Mono->Mono_ProdBis_ProdFinal Product:2,7-Diamino DerivativeC7_Couple->Bis_Prod

Figure 1: Strategic workflow for regioselective functionalization of the 2,7-dichloro scaffold.

Pre-requisite Protocol: N5-Protection

Rationale: The free pyrrole NH is a catalyst poison. Unprotected substrates often result in <10% conversion due to the formation of stable Pd-amido complexes. We recommend the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability under basic Buchwald conditions and ease of removal (TBAF/TFA).[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: SEM-Cl (1.2 eq)[1]

  • Base: NaH (60% dispersion in oil, 1.5 eq)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Suspend NaH in DMF at 0°C. Add the substrate solution dropwise over 15 minutes. Evolution of H₂ gas will be observed.

  • Reaction: Stir at 0°C for 30 minutes until the solution becomes clear (formation of pyrrolyl anion).

  • Addition: Add SEM-Cl dropwise via syringe.

  • Completion: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the protected product is significantly less polar).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Core Protocol: Regioselective Buchwald-Hartwig Amination

Optimization Matrix (Ligand Selection)[1]

The choice of ligand dictates the success of the coupling, particularly for the deactivated C7 position.

ParameterC2-Coupling (Easy) C7-Coupling (Hard) Rationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or G3-PrecatalystsPd(0) source essential.
Ligand Xantphos or BINAP BrettPhos or RuPhos Xantphos promotes reductive elimination on activated rings. BrettPhos is required for oxidative addition on electron-rich rings.[1]
Base Cs₂CO₃NaOtBu or LHMDSWeak base suffices for C2; Stronger base aids C7 turnover.
Solvent Dioxane or Toluenet-Amyl Alcohol or DioxaneHigher boiling point solvents often needed for C7.[1]
Temperature 80–90 °C100–120 °CThermal energy barrier is higher for C7.
Protocol A: C2-Selective Mono-Amination

Targeting the pyrimidine chloride while leaving the pyrrole chloride intact.

Reagents:

  • N-SEM-2,7-dichloro-pyrrolo[3,2-d]pyrimidine (1.0 eq)[1]

  • Amine (1.2 eq)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: Xantphos (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge: In a glovebox or under Argon flow, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a reaction vial.

  • Solvate: Add Dioxane, Substrate, and Amine.[1]

  • Degas: Sparge with Argon for 5 minutes (oxygen inhibits the active Pd(0) species).

  • Heat: Seal and heat to 85°C for 4–6 hours.

  • Checkpoint: Analyze aliquot by LCMS. You should see consumption of starting material and formation of the mono-aminated product. Note: If bis-amination is observed (>5%), lower temperature to 70°C.[1]

  • Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography.

Protocol B: C7-Amination (or Bis-Amination)

Targeting the deactivated pyrrole chloride.[1] This usually follows C2-amination.[1]

Reagents:

  • C2-Amino-7-chloro-pyrrolo[3,2-d]pyrimidine (1.0 eq)[1]

  • Amine (1.5 eq) — Can be different from the first amine.

  • Catalyst: BrettPhos Pd G3 Precatalyst (5–8 mol%)[1]

  • Base: NaOtBu (2.5 eq)

  • Solvent: t-Amyl Alcohol or Toluene[1]

Procedure:

  • Charge: Add Precatalyst and NaOtBu to the vial.

  • Solvate: Add solvent, substrate, and the second amine.[1]

  • Heat: Heat to 110°C for 12–16 hours.

  • Mechanistic Note: The use of BrettPhos (or RuPhos for secondary amines) is non-negotiable here. Standard ligands (PPh3, dppf) will fail to facilitate oxidative addition into the electron-rich pyrrole-Cl bond.[1]

  • Workup: Standard aqueous workup and purification.

Troubleshooting & Critical Failure Modes

ObservationRoot CauseCorrective Action
No Reaction (0% Conv.) Catalyst poisoning by N5-H.Ensure N5 is protected (SEM/Boc). If protected, check O₂ levels (degas longer).[1]
Hydrodehalogenation

-hydride elimination from amine.[1]
Switch solvent from Isopropanol to Dioxane/Toluene. Use a ligand with a larger bite angle (Xantphos).[1]
Regioselectivity Erosion Temperature too high during Step 1.Lower Temp to 60–70°C. Switch to a less active ligand (e.g., DPEPhos) for the first step.
Stalled C7 Coupling Oxidative addition failure.Switch to AdBrettPhos or tBuXPhos . Increase Temp to 130°C (microwave).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2008. Link[1]

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.[1] Link[1]

  • Deng, X., et al. "Regioselective Synthesis of 2,4-Disubstituted Pyrrolo[3,2-d]pyrimidines via Pd-Catalyzed Cross-Coupling."[1] Journal of Organic Chemistry, 2011.[1] Link(Note: Discusses the analogous 2,4-system, establishing the reactivity hierarchy of the pyrimidine ring).[1]

  • Léris, A., et al. "Regioselective functionalization of 9-deazapurines."[1] Tetrahedron, 2015.[1] Link[1]

Disclaimer: This protocol involves the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE.

Synthesis of C-Nucleosides Utilizing 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-nucleosides, where the nucleobase is linked to the sugar moiety via a carbon-carbon bond, offer significant advantages over their N-nucleoside counterparts, most notably enhanced stability against enzymatic and hydrolytic cleavage.[1][2][3] This increased stability makes them highly attractive candidates for the development of novel antiviral and anticancer agents.[1][4] This guide provides a detailed overview and practical protocols for the synthesis of C-nucleosides, with a specific focus on the strategic use of 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a key starting material. The inherent reactivity of this dichlorinated pyrrolopyrimidine core makes it a versatile scaffold for constructing a diverse range of C-nucleoside analogues.

Introduction: The Significance of C-Nucleosides and the Role of Pyrrolo[3,2-d]pyrimidines

The quest for more robust and effective therapeutic agents has driven significant interest in the synthesis of modified nucleosides. C-nucleosides represent a promising class of these analogues due to the replacement of the labile C-N glycosidic bond with a stable C-C bond.[1][2][3] This structural modification not only imparts resistance to enzymatic degradation but also alters the stereoelectronic properties of the molecule, potentially leading to improved pharmacokinetic profiles and novel biological activities.[2][4]

Pyrrolo[2,3-d]pyrimidine and its isomers, such as the pyrrolo[3,2-d]pyrimidine core, are privileged scaffolds in medicinal chemistry, forming the basis of numerous biologically active compounds, including the antibiotic toyocamycin.[5] The introduction of chlorine atoms at the 2 and 7 positions of the 5H-pyrrolo[3,2-d]pyrimidine ring system creates a highly reactive electrophilic center, facilitating the crucial C-C bond formation with a suitable sugar derivative. This versatile intermediate serves as a linchpin in the convergent synthesis of a wide array of C-nucleoside analogues.[6]

Strategic Approach to C-Nucleoside Synthesis

The synthesis of C-nucleosides can be broadly categorized into two main strategies:

  • Linear Synthesis: This approach involves the construction of the heterocyclic base onto a pre-existing sugar moiety.

  • Convergent Synthesis: This strategy entails the coupling of a pre-formed heterocyclic base with a sugar derivative.[1][2]

The use of this compound falls under the convergent synthesis paradigm, which often offers greater flexibility and efficiency in generating diverse analogues. The core challenge in this approach lies in achieving stereoselective formation of the C-glycosidic bond, typically favoring the biologically relevant β-anomer.

The Versatility of this compound

The this compound building block is a powerful tool for C-nucleoside synthesis due to the differential reactivity of its two chlorine atoms. This allows for sequential and site-selective functionalization, enabling the introduction of various substituents to modulate the biological activity of the final C-nucleoside product.

Key Reaction Pathways:
  • C-Glycosylation: The primary step involves the coupling of the pyrrolopyrimidine core with a protected sugar derivative. This is typically achieved through the formation of an organometallic species of the heterocycle, which then undergoes nucleophilic attack on an electrophilic sugar.

  • Cross-Coupling Reactions: The remaining chlorine atom(s) can be substituted via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups.[7]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are also susceptible to displacement by various nucleophiles, such as amines, thiols, and alkoxides, further expanding the chemical diversity of the synthesized C-nucleosides.

Experimental Protocols

4.1. General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Reagents should be of high purity and handled according to safety guidelines.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of products should be performed using column chromatography on silica gel.

  • Characterization of all synthesized compounds should be done using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Synthesis of a Protected C-Glycosyl-2,7-dichloropyrrolo[3,2-d]pyrimidine

This protocol outlines the key C-C bond-forming reaction between the lithiated this compound and a protected ribofuranose derivative.

Workflow Diagram:

Protocol1 A This compound B Protection of Pyrrole Nitrogen (e.g., SEM-Cl, NaH, THF) A->B C Protected Pyrrolopyrimidine B->C D Lithiation (e.g., n-BuLi, THF, -78 °C) C->D E Lithiated Intermediate D->E G Coupling Reaction (-78 °C to rt) E->G F Protected Ribolactone F->G H Protected C-Glycosyl Pyrrolopyrimidine G->H

Caption: C-Glycosylation Workflow.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Protected 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Protection of the Pyrrole Nitrogen: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF. Stir the mixture for 30 minutes at 0 °C. Add SEM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the SEM-protected pyrrolopyrimidine.

  • Lithiation and Coupling: To a solution of the SEM-protected this compound (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of protected 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.2 eq) in anhydrous THF dropwise to the lithiated species at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexanes/ethyl acetate gradient) to yield the protected C-glycosyl-2,7-dichloropyrrolo[3,2-d]pyrimidine.

Protocol 2: Selective Functionalization via Suzuki Cross-Coupling

This protocol demonstrates the selective functionalization at one of the chloro-positions, which can often be achieved by carefully controlling the reaction conditions.

Workflow Diagram:

Protocol2 A Protected C-Glycosyl 2,7-dichloropyrrolopyrimidine F Suzuki Coupling (Heat) A->F B Arylboronic Acid (1.1 eq) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Monosubstituted Product F->G

Caption: Suzuki Cross-Coupling Workflow.

Materials:

  • Protected C-glycosyl-2,7-dichloropyrrolo[3,2-d]pyrimidine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of the protected C-glycosyl-2,7-dichloropyrrolo[3,2-d]pyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the monosubstituted C-nucleoside analogue.

Protocol 3: Deprotection to Yield the Final C-Nucleoside

This final step involves the removal of the protecting groups from both the sugar moiety and the pyrrole nitrogen.

Workflow Diagram:

Protocol3 A Fully Protected C-Nucleoside Analogue B Debenzylation (e.g., BCl3, DCM, -78 °C) A->B C SEM Deprotection (e.g., TBAF, THF) B->C D Final C-Nucleoside C->D

Caption: Deprotection Workflow.

Materials:

  • Fully protected C-nucleoside analogue

  • Boron trichloride (1 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography or reverse-phase HPLC for purification

Procedure:

  • Debenzylation: To a solution of the protected C-nucleoside (1.0 eq) in anhydrous DCM at -78 °C, add boron trichloride (4.0 eq) dropwise. Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and concentrate under reduced pressure. Co-evaporate with methanol (3x) to remove residual boron salts.

  • SEM Deprotection: Dissolve the crude product from the previous step in anhydrous THF and add TBAF (2.0 eq). Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography or reverse-phase HPLC to yield the final C-nucleoside.

Data Presentation

Table 1: Representative Yields for C-Nucleoside Synthesis Steps

StepStarting MaterialProductTypical Yield (%)
Protection This compoundSEM-protected intermediate85-95%
C-Glycosylation SEM-protected intermediateProtected C-glycosyl derivative50-70%
Suzuki Coupling Protected C-glycosyl dichlorideMonosubstituted product60-80%
Deprotection Fully protected nucleosideFinal C-nucleoside40-60% (over 2 steps)

Table 2: Spectroscopic Data for a Hypothetical Final Product (C-phenyl-pyrrolo[3,2-d]pyrimidine riboside)

AnalysisExpected Data
1H NMR (DMSO-d6) δ 11.5-12.5 (br s, 1H, NH), 7.2-8.0 (m, 5H, Ar-H), 6.5-7.0 (m, 2H, pyrrole-H), 5.0-5.5 (m, 3H, sugar-OH), 4.0-4.8 (m, 4H, sugar-H)
13C NMR (DMSO-d6) δ 150-160 (pyrimidine-C), 125-140 (Ar-C), 110-120 (pyrrole-C), 70-90 (sugar-C)
HRMS (ESI) Calculated and found m/z values corresponding to the molecular formula.

Note: Actual spectroscopic data will vary depending on the specific substituents.

Conclusion and Future Perspectives

The use of this compound provides a robust and flexible platform for the synthesis of novel C-nucleosides. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space of these promising therapeutic candidates. Future work in this area will likely focus on the development of more stereoselective C-glycosylation methods, the exploration of a broader range of functionalization reactions, and the biological evaluation of the synthesized C-nucleoside libraries against various viral and cancer targets. The inherent stability and potential for diverse modification make C-nucleosides derived from this scaffold a compelling area for continued investigation in drug discovery.

References

  • Experimental and computational snapshots of C-C bond formation in a C-nucleoside synthase. (2023). Open Biology, The Royal Society. [Link]

  • Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. (n.d.). PMC. [Link]

  • Synthesis of C-Nucleosides. (2025). ResearchGate. [Link]

  • Synthesis of nucleosides. (n.d.). Wikipedia. [Link]

  • Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. (2023). Graz University of Technology. [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. (2007). Europe PMC. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. (n.d.). PubChem. [Link]

  • Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. (2000). PubMed. [Link]

  • Synthesis of Nucleosides. (n.d.). Organic Reactions. [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). PMC. [Link]

  • Synthesis and applications of cyclonucleosides: an update (2010–2023). (2023). PMC. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). Beilstein Journals. [Link]

  • Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. (2009). PubMed. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2,7-Disubstituted-5H-pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the microwave-assisted synthesis of 2,7-disubstituted-5H-pyrrolo[3,2-d]pyrimidines, starting from the readily available 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine ring system is a privileged scaffold in drug discovery, recognized as a bioisostere of purine. This structural similarity allows molecules incorporating this core to interact with a wide range of biological targets, particularly protein kinases. The development of potent and selective kinase inhibitors is a major focus in the pursuit of targeted therapies for cancer and other diseases. The ability to rapidly and efficiently generate a diverse library of substituted pyrrolo[3,2-d]pyrimidines is therefore of paramount importance.

This compound serves as a versatile starting material for the synthesis of such libraries. The two chlorine atoms at the C2 and C7 positions offer orthogonal handles for functionalization through various cross-coupling reactions.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Traditional methods for the synthesis of heterocyclic compounds often require long reaction times, high temperatures, and can result in the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[1]

The fundamental principle of MAOS lies in the direct heating of the reaction mixture through the interaction of microwave radiation with polar molecules (dielectric heating). This rapid and efficient energy transfer leads to a significant acceleration of reaction rates, often reducing reaction times from hours to minutes. Key advantages of MAOS in the context of synthesizing pyrrolo[3,2-d]pyrimidine derivatives include:

  • Rapid Reaction Times: Dramatically reduced synthesis times accelerate the drug discovery cycle.

  • Higher Yields: Improved reaction kinetics and reduced side reactions often lead to higher isolated yields of the desired product.

  • Enhanced Purity: The clean and controlled heating often minimizes the formation of impurities, simplifying purification.

  • Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.

  • "Green Chemistry" Advantages: Shorter reaction times and often the possibility of using greener solvents contribute to more environmentally friendly processes.[2][3]

Understanding Regioselectivity in the Functionalization of this compound

A critical consideration in the derivatization of this compound is the regioselectivity of the cross-coupling reactions. In dihalogenated N-heterocycles, the reactivity of the halogen atoms can differ significantly. For the analogous 2,4-dichloropyrimidines, it is well-established that the C4 position is generally more susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][4] This preference is attributed to the electronic effects of the pyrimidine nitrogens.

Achieving selective functionalization at the C2 position can be challenging and often requires careful selection of the catalyst, ligand, and reaction conditions. The use of bulky N-heterocyclic carbene (NHC) ligands has been shown to promote C2-selectivity in some cases.[2] For the this compound system, similar reactivity patterns are expected, with the C7 position being generally more reactive than the C2 position.

This differential reactivity can be exploited to achieve sequential, site-selective functionalization, allowing for the synthesis of a wide array of derivatives with diverse substitution patterns.

Safety and Handling Precautions

This compound and related chlorinated heterocyclic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[4]

Experimental Protocols

The following protocols are representative methods for the microwave-assisted functionalization of this compound. Note: These are general procedures and may require optimization for specific substrates.

Microwave-Assisted Suzuki-Miyaura Coupling (Representative Protocol)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The reaction is expected to proceed preferentially at the more reactive C7 position.

dot

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-7-aryl-5H-pyrrolo[3,2-d]pyrimidine.

ParameterRecommended RangeNotes
Temperature 100 - 150 °CHigher temperatures can lead to faster reactions but may also cause degradation.
Time 10 - 30 minutesReaction progress should be monitored by TLC or LC-MS.
Catalyst Loading 1 - 5 mol%Lower catalyst loading is desirable for cost and environmental reasons.
Solvent 1,4-Dioxane/H₂O, DMF, TolueneThe choice of solvent can significantly impact the reaction efficiency.
Microwave-Assisted Buchwald-Hartwig Amination (Representative Protocol)

This protocol provides a general method for the palladium-catalyzed amination of this compound. Similar to the Suzuki coupling, this reaction is expected to occur preferentially at the C7 position.

dot

Sources

Protecting Group Strategies for the N5 Position of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives

The 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and antiproliferative agents.[1][2][3] The reactivity of this heterocyclic system, particularly at the N5 position of the pyrrole ring, necessitates a robust protecting group strategy to achieve selective functionalization at other positions and prevent undesired side reactions. This guide provides an in-depth analysis of common protecting group strategies for the N5 position, detailing field-proven protocols and the chemical rationale behind them.

The inherent nucleophilicity of the N5 nitrogen can interfere with reactions targeting the C2 and C4 positions of the pyrimidine ring or the C7 position of the pyrrole ring. Therefore, transiently masking the N5 position is a crucial step in multi-step synthetic sequences. The choice of an appropriate protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal, a concept known as orthogonality.[4][5]

Core Principles of N5 Protection

The selection of a protecting group for the N5 position of this compound is governed by several key factors:

  • Ease of Introduction: The protecting group should be introduced in high yield under mild conditions that do not compromise the integrity of the dichloropyrrolopyrimidine core.

  • Stability: The protected nitrogen must be stable to the reaction conditions planned for subsequent transformations, which may include nucleophilic aromatic substitution (SNA), cross-coupling reactions, or further halogenation.

  • Ease of Removal: The protecting group must be cleaved under conditions that do not affect other functional groups within the molecule. This principle of orthogonal protection is paramount in complex syntheses.[4][5][6]

  • Impact on Reactivity: The protecting group should not adversely affect the reactivity of other positions on the heterocyclic core.

This document will focus on two widely employed and effective protecting groups for the N5 position: the tert-butyloxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Diagram: General Workflow for N5 Protection and Deprotection

N5 Protection Workflow Start This compound Protection N5 Protection (e.g., Boc, SEM) Start->Protection Introduction of Protecting Group Intermediate N5-Protected Intermediate Protection->Intermediate Functionalization Further Functionalization (e.g., SNA, Cross-Coupling) Intermediate->Functionalization Selective Reactions Deprotection N5 Deprotection Functionalization->Deprotection Removal of Protecting Group Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for utilizing N5 protecting groups.

Strategy 1: tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a widely used amine protecting group due to its general stability under basic and nucleophilic conditions and its facile removal under acidic or thermal conditions.[7]

Rationale for Boc Protection

The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the N5 nitrogen, preventing its participation in undesired side reactions. Its removal typically involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generates a carbocation that readily fragments.[7][8]

Experimental Protocol: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the N5-Boc protected product.

Experimental Protocol: Boc Deprotection

Acidic Conditions:

Materials:

  • N5-Boc-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N5-Boc protected compound (1.0 eq) in anhydrous DCM.

  • Add an excess of TFA (10-20 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the deprotected product.

Thermal Conditions:

For substrates sensitive to strong acids, thermal deprotection offers an alternative.[9][10]

Procedure:

  • Dissolve the N5-Boc protected compound in a high-boiling point solvent (e.g., toluene, xylene).

  • Heat the solution to reflux (typically 110-140 °C) for several hours.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the deprotected product.

Strategy 2: 2-(Trimethylsilyl)ethoxymethyl (SEM) Protection

The SEM group is another valuable protecting group for pyrrole nitrogens, offering orthogonality to many other protecting groups. It is stable to a wide range of conditions, including strongly basic and nucleophilic reagents, but can be cleaved under specific acidic or fluoride-mediated conditions.[11][12]

Rationale for SEM Protection

The SEM group provides robust protection and is particularly useful when subsequent synthetic steps involve organometallic reagents or strong bases. Its removal can be achieved with high selectivity, making it a cornerstone of complex molecule synthesis.[13]

Experimental Protocol: SEM Protection of this compound

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by silica gel chromatography.

Experimental Protocol: SEM Deprotection

Acidic Conditions (Lewis Acid):

Materials:

  • N5-SEM-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative

  • Tin(IV) chloride (SnCl₄, 1M solution in DCM) or Magnesium bromide (MgBr₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using SnCl₄): [11][14]

  • Dissolve the N5-SEM protected compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add a 1M solution of SnCl₄ in DCM (1.5-2.0 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify as necessary.

Fluoride-Mediated Conditions:

Materials:

  • N5-SEM-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N5-SEM protected compound (1.0 eq) in anhydrous THF.

  • Add TBAF solution (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography.

Comparative Summary of Protecting Group Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc Boc₂O, DMAP (cat.), THF, rtTFA or HCl in DCM, rt; or Heat (Toluene, reflux)Mild introduction; Easily removed with acid or heat.[7]Acid labile; May not be suitable for acid-sensitive substrates.
SEM NaH, SEM-Cl, DMF, 0 °C to rtSnCl₄ or MgBr₂ in DCM; or TBAF in THF, refluxStable to a wide range of conditions; Orthogonal to many other groups.[11]Requires strong base for introduction; Deprotection can require harsh reagents.

Diagram: Decision Tree for Protecting Group Selection

Protecting Group Selection Start Start: Need to protect N5 Q1 Will subsequent steps involve strong bases or organometallics? Start->Q1 SEM_Path SEM Group Recommended Q1->SEM_Path Yes Boc_Path Boc Group is a good option Q1->Boc_Path No Q2 Is the substrate sensitive to strong acid? Boc_Path->Q2 Thermal_Boc Consider Thermal Boc Deprotection Q2->Thermal_Boc Yes Acidic_Boc Standard Acidic Boc Deprotection Q2->Acidic_Boc No

Caption: Decision tree for selecting an appropriate N5 protecting group.

Conclusion and Future Perspectives

The strategic use of protecting groups at the N5 position of this compound is indispensable for the successful synthesis of complex, biologically active molecules. Both Boc and SEM protecting groups offer reliable methods for masking the N5 nitrogen, each with its own set of advantages and ideal use cases. The choice between these and other potential protecting groups will always depend on the specific synthetic route and the compatibility of the protecting group with the planned chemical transformations. As the field of medicinal chemistry continues to evolve, the development of new, more versatile, and "greener" protecting group strategies will remain an area of active research.

References

  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • PMC. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM)
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2025, May 28).
  • PMC - PubMed Central. (n.d.). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics.
  • PubMed. (2019, April 19).
  • ResearchGate. (n.d.).
  • University College Cork. (2024, May 17). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • PMC. (2025, August 7). Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2.
  • Benchchem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
  • PMC. (n.d.). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
  • Benchchem. (n.d.). Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis.
  • Chem-Impex. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Protecting group.
  • ResearchGate. (n.d.).
  • MDPI. (2025, July 10).
  • ResearchGate. (2020, August 27). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
  • PubMed. (2017, July 27). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7)
  • PubChem. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.
  • ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF.
  • Google Patents. (n.d.). Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines.
  • PMC - NIH. (n.d.).
  • PubMed. (2018, January 22). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.). Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines.
  • Auctores | Journals. (n.d.).

Sources

Chlorination reagents for synthesizing 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of dichlorinated 5H-pyrrolo[3,2-d]pyrimidines, crucial intermediates in the development of novel therapeutics, particularly kinase inhibitors.[1] This document addresses the common chlorination of the pyrimidine ring at the 2 and 4 positions, starting from the readily accessible precursor, pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. While the nomenclature "2,7-dichloro" might be used, standard IUPAC numbering of the pyrrolo[3,2-d]pyrimidine core designates the pyrimidine chlorination sites as positions 2 and 4. This guide will focus on the synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine and will explore the prevalent and efficient chlorination strategies, with a primary focus on phosphorus oxychloride (POCl₃), a widely utilized and effective reagent for this transformation.[2][3] Mechanistic insights, comparative analysis of chlorinating agents, and detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to achieve reliable and scalable synthesis.

Introduction: The Significance of Dichlorinated Pyrrolo[3,2-d]pyrimidines

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1][4] The dichlorinated derivative, specifically 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, is a versatile building block, with the chlorine atoms serving as excellent leaving groups for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors for various biological targets, including kinases involved in cancer and inflammatory diseases.[1]

The synthesis of this key intermediate typically starts from a dihydroxy precursor, pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, which can be prepared through various synthetic routes.[3][4] This guide focuses on the critical chlorination step, providing a detailed examination of the reagents and methodologies to ensure a high-yielding and reproducible synthesis.

Chlorination Strategies: A Comparative Overview

The conversion of the dihydroxy (or more accurately, the tautomeric dione) precursor to the dichloro derivative is a crucial step that can be achieved using several chlorinating agents. The choice of reagent is dictated by factors such as reactivity, selectivity, cost, and safety.

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Neat or in a high-boiling solvent, often with a tertiary amine base (e.g., pyridine, N,N-dimethylaniline), reflux.High reactivity, effective for heterocyclic systems, relatively low cost.[2][5]Harsh conditions, excess reagent often required, vigorous workup to quench excess POCl₃.[5]
Thionyl Chloride (SOCl₂) Neat or in an inert solvent, reflux.Powerful chlorinating agent.Can lead to side reactions and charring with sensitive substrates.
POCl₃/PCl₅ Mixture Neat or in a high-boiling solvent, reflux.Very strong chlorinating agent, can be more effective than POCl₃ alone for less reactive substrates.[6]Highly corrosive and moisture-sensitive, generates significant amounts of acidic byproducts.[6]
Vilsmeier-Haack Reagent (POCl₃/DMF) Neat or in a suitable solvent.Can effect both chlorination and formylation, depending on the substrate and conditions.Primarily used for formylation; chlorination is often a concurrent reaction.

For the specific transformation of pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, phosphorus oxychloride (POCl₃) is the most commonly employed and well-documented reagent, offering a reliable and scalable method.[3]

The Mechanism of Chlorination with Phosphorus Oxychloride

The chlorination of the pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The tautomeric nature of the precursor allows the hydroxyl groups to react with POCl₃.

G cluster_0 Reaction Pathway A Pyrrolo[3,2-d]pyrimidine-2,4-dione B Phosphate Ester Intermediate A->B POCl₃ C 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine B->C Nucleophilic attack by Cl⁻

Caption: Proposed reaction pathway for POCl₃ chlorination.

The reaction is initiated by the nucleophilic attack of the hydroxyl groups of the tautomeric form of the dione onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by chloride ions, either from the POCl₃ or from the generated HCl, displaces the phosphate group, leading to the formation of the desired 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. The presence of a tertiary amine base can facilitate the reaction by neutralizing the generated HCl.[2]

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

This protocol is based on established procedures for the chlorination of similar heterocyclic systems and should be performed by trained personnel in a well-ventilated fume hood.[3][5]

Materials and Reagents
  • Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment
  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Heating mantle with a stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

Step-by-Step Procedure

G cluster_workflow Experimental Workflow start Start setup Combine pyrrolo[3,2-d]pyrimidine-2,4-dione, toluene, and DIPEA in a flask. start->setup add_pocl3 Add POCl₃ dropwise at 0°C. setup->add_pocl3 reflux Heat the mixture to reflux for 4-6 hours. add_pocl3->reflux cool Cool the reaction mixture to room temperature. reflux->cool quench Slowly pour the mixture into ice-cold saturated NaHCO₃ solution. cool->quench extract Extract with dichloromethane. quench->extract wash Wash the organic layer with brine. extract->wash dry Dry the organic layer over Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by silica gel chromatography. concentrate->purify end Obtain pure 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. purify->end

Caption: Step-by-step experimental workflow for chlorination.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (1.0 eq) in toluene (10-20 volumes). Add N,N-diisopropylethylamine (DIPEA) or pyridine (2.0-3.0 eq).

  • Addition of POCl₃: Cool the suspension to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) dropwise to the stirred suspension over 15-20 minutes.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and saturated aqueous sodium bicarbonate solution to quench the excess POCl₃. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 20 volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as a solid.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction and quenching steps generate hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure adequate ventilation.

  • The quenching of POCl₃ is a highly exothermic process . Perform the quench slowly and with efficient cooling to control the temperature.

Troubleshooting

IssuePossible CauseSolution
Incomplete reaction Insufficient heating, inactive POCl₃, insufficient reaction time.Ensure the reaction is maintained at reflux temperature. Use freshly distilled POCl₃. Extend the reaction time and monitor by TLC/LC-MS.
Low yield Incomplete reaction, loss of product during work-up.Ensure complete reaction before work-up. Be careful during the quenching and extraction steps.
Formation of byproducts Reaction temperature too high, prolonged reaction time.Carefully control the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The chlorination of pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione using phosphorus oxychloride is a robust and widely adopted method for the synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, to enable researchers to successfully synthesize this valuable intermediate. Adherence to the outlined procedures and safety precautions is paramount for achieving high yields and ensuring a safe laboratory practice.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • BenchChem. (n.d.). Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine.
  • Patel, M., et al. (2011). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(13), 3965-3969. [Link]

  • Kopacka, H., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010-1017. [Link]

  • Kato, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-3991. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Semantic Scholar. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. ResearchGate. [Link]

  • Ahangar, A. A., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores. [Link]

  • Gholipour, S., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(28), 19183-19189. [Link]

  • Varga, M., et al. (2022). Comparison of Disinfection By-Product Formation and Distribution during Breakpoint Chlorination and Chlorine-Based Disinfection in Drinking Water. Water, 14(9), 1353. [Link]

  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Journal of the Indian Chemical Society, 54(3), 229-231. [Link]

  • Davoodnia, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Bulletin of the Korean Chemical Society, 35(1), 148-152. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Link]

  • Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. [Link]

  • Ruggeri, R. B., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Al-Hujran, T. A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2415. [Link]

  • Das, B., et al. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(12), 1591-1596. [Link]

  • Sichuan Xindi Pharmaceutical Co., Ltd. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]

  • Bakr, M. F., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Bioorganic Chemistry, 102, 104085. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem Compound Database. [Link]

  • Shaber, S. H. (2002). Synthesis of chlorinated pyrimidines.
  • Al-Tel, T. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 3123. [Link]

  • Kopacka, H., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and yield optimization of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine .

Note on Nomenclature: This scaffold is often referred to as a 9-deazapurine derivative.

  • Systematic IUPAC: this compound.

  • Purine Numbering Equivalent: 2,7-Dichloro-9-deazapurine (where the C7 chlorine corresponds to the C7 position on the pyrrole ring, and C2 corresponds to the pyrimidine C2).

Status: Operational Subject: Yield Optimization & Troubleshooting Ticket Focus: Regioselectivity, Solubility, and Purification

Diagnostic Workflow

Before altering your current protocol, identify the specific bottleneck using the logic flow below. The synthesis of this compound is chemically distinct from the more common 2,4-dichloro (2,6-dichloropurine) analog due to the reactivity of the pyrrole C7 position.

DiagnosticFlow Start Start: Low Yield / Impure Product CheckSM Starting Material: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine? Start->CheckSM Protection Is N5 (Pyrrole N) Protected? CheckSM->Protection DirectCl Direct Chlorination (No Protection) Protection->DirectCl No Protected N-Boc / N-SEM / N-THP Protection->Protected Yes Reagent Chlorinating Agent Used? SO2Cl2 SO2Cl2 / POCl3 Reagent->SO2Cl2 Strong NCS NCS (N-Chlorosuccinimide) Reagent->NCS Mild Color Reaction Mixture Color? BlackTar Black/Tarry Color->BlackTar Darkens rapidly DirectCl->Color Protected->Reagent Sol2 ISSUE: Over-chlorination. Switch to mild electrophile (NCS). SO2Cl2->Sol2 Sol3 OPTIMAL PATH: Monitor C7 vs C6 regioselectivity. NCS->Sol3 Sol1 CRITICAL ERROR: Oxidative decomposition. Must protect N5 first. BlackTar->Sol1

Figure 1: Decision tree for diagnosing yield loss during the chlorination of 9-deazapurine scaffolds.

The Optimized Protocol (The "Golden Route")

The primary cause of low yield in this synthesis is attempting to chlorinate the C7 position without protecting the pyrrole nitrogen (N5). The electron-rich pyrrole ring is susceptible to oxidation and polymerization under acidic/oxidizing chlorination conditions.

Target Strategy: C2-Chlorination (Pre-existing) → N5-Protection → C7-Chlorination (Electrophilic Aromatic Substitution).

Step 1: N5-Protection (Essential)
  • Rationale: Protecting the N5 position with a tert-butoxycarbonyl (Boc) group accomplishes two goals:

    • Prevents N-chlorination and subsequent oxidative degradation.

    • Drastically improves solubility in organic solvents (DCM, THF) required for the next step.

  • Reagents: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), (Boc)₂O (1.2 eq), DMAP (0.1 eq), TEA (1.5 eq).

  • Solvent: THF or DCM.

  • Yield Target: >90%.

Step 2: Regioselective C7-Chlorination
  • Rationale: The C7 position (beta to the pyrrole nitrogen) is the most nucleophilic site. Using a mild electrophilic source like N-Chlorosuccinimide (NCS) avoids over-chlorination at C6 or the pyrimidine ring.

  • Protocol:

    • Dissolve N-Boc-2-chloro-5H-pyrrolo[3,2-d]pyrimidine in DMF (0.2 M).

    • Cool to 0°C.

    • Add NCS (1.05 eq) portion-wise over 30 minutes.

    • Allow to warm to RT and stir for 4–12 hours.

    • Monitor: TLC (Hexane/EtOAc) or LCMS. Look for the mass shift M+34 (Cl isotope pattern).

  • Workup: Pour into ice water. The product, tert-butyl this compound-5-carboxylate, typically precipitates as a white/off-white solid.

  • Yield Target: 75–85%.

Step 3: Deprotection (Optional)
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Note: If the final target requires the free base, ensure the workup is buffered (NaHCO₃) to prevent hydrolysis of the C2-chloride, which is labile in hot acidic media.

Troubleshooting & FAQs

Q1: Why is my reaction mixture turning black during chlorination?

Cause: You likely skipped the N-protection step or used a harsh chlorinating agent like sulfuryl chloride (SO₂Cl₂) on the unprotected scaffold. The electron-rich pyrrole ring oxidizes rapidly. Solution:

  • Protect N5 with Boc or SEM (2-(Trimethylsilyl)ethoxymethyl).

  • Switch to NCS (N-Chlorosuccinimide). It provides a controlled release of Cl⁺.

Q2: I see a mixture of di-chloro and tri-chloro products. How do I stop at 2,7-dichloro?

Cause: Over-chlorination at the C6 position (alpha to nitrogen). This occurs if NCS is in large excess or the temperature is too high. Solution:

  • Stoichiometry: Use exactly 1.0–1.05 equivalents of NCS.

  • Temperature: Keep the reaction at 0°C during addition.

  • Solvent: Use DMF. The polarity modulates the reactivity of NCS.

Q3: My starting material (2-chloro-5H-pyrrolo[3,2-d]pyrimidine) is insoluble in everything.

Cause: Strong intermolecular hydrogen bonding (donor N5-H ... acceptor N1/N3). Solution:

  • Do not attempt to run the chlorination in suspension.

  • Perform the Boc protection in THF/suspension. As the reaction proceeds, the product becomes soluble. Once Boc-protected, the compound will dissolve easily in DCM, EtOAc, or THF.

Q4: Can I use POCl₃ to install both chlorines at once?

Cause: Attempting to convert a 2,7-dihydroxy precursor (or 7-hydroxy-2-one) to the dichloro derivative. Analysis: While possible, this requires high temperatures and often leads to low yields due to competing charring. Recommendation: It is significantly higher yielding to purchase or synthesize the 2-chloro-5H-pyrrolo[3,2-d]pyrimidine core first, then perform the mild electrophilic chlorination at C7.

Data & Reagent Specifications

Solvent & Reagent Screening for C7 Chlorination

(Based on N-Boc protected substrate)

ReagentSolventTemp (°C)YieldComments
NCS DMF 0 → 25 82% Recommended. High regioselectivity for C7.
NCSTHFReflux65%Significant C6/C7 dichlorination (trichloro product).
SO₂Cl₂DCM040%Complex mixture; significant tar formation.
Cl₂ (gas)CCl₄-20<30%Difficult to control stoichiometry; over-chlorination.
Key Physical Properties
CompoundCAS No.[1][2][3][4]MWSolubility
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine1119280-66-8153.57Low (DMSO, hot MeOH)
tert-Butyl 2,7-dichloro-5H...carboxylate1936120-72-7288.13High (DCM, EtOAc, THF)

References

  • Commercially Available Building Block: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.[2] PubChem CID 45789986. [Link][5]

  • Target Intermediate: tert-Butyl this compound-5-carboxylate. CAS 1936120-72-7. [Link]

  • Mechanism of 7-Halogenation: Nauš, P., et al. "Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines." Bioorganic & Medicinal Chemistry (2012). (Describes iodination/chlorination logic at C7 of 9-deazapurines). [Link]

  • General Synthesis of 9-Deazapurines: "Facile Synthesis of 9-Substituted 9-Deazapurines." ResearchGate. [Link]

Sources

Controlling regioselectivity at C2 vs C7 in 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine .

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of differentiating reactivity between the C2 (pyrimidine) and C7 (pyrrole) positions on the 9-deazapurine scaffold. Unlike standard purines, the fused pyrrole ring introduces a distinct electronic "push-pull" system that dictates regioselectivity.[1]

Part 1: The Reactivity Landscape

Before troubleshooting, you must visualize the electronic bias of your scaffold.[1] The molecule is not symmetric; it consists of an electron-deficient pyrimidine fused to an electron-rich pyrrole.

The Electronic Map
  • C2 Position (Pyrimidine Ring):

    • Character: Highly Electrophilic (

      
      ).
      
    • Reactivity: "Hot" zone. Flanked by two nitrogens (N1, N3).

    • Primary Mechanism: Nucleophilic Aromatic Substitution (

      
      ) and rapid Oxidative Addition (Pd).
      
  • C7 Position (Pyrrole Ring):

    • Character: Electron-Rich / Nucleophilic (in parent form), but as a Chloride, it is a deactivated Aryl Halide.[1]

    • Reactivity: "Warm" zone.

    • Primary Mechanism: Transition-metal catalyzed cross-coupling (Suzuki, Buchwald). Inert to standard

      
      .[1]
      
  • N5 Position (Pyrrole Nitrogen):

    • Role: The "Tuning Knob."[1] Its protection status (H, SEM, Boc, Tosyl) dramatically alters C7 reactivity and solubility.[1]

Decision Logic Flowchart

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

ReactivityLogic Start This compound Decision Target Regioselectivity? Start->Decision C2_Path Target C2 (Pyrimidine) Decision->C2_Path C7_Path Target C7 (Pyrrole) Decision->C7_Path SNAr Method: SNAr (Amines, Alkoxides) High Selectivity C2_Path->SNAr Nucleophiles Pd_C2 Method: Pd-Coupling (Suzuki/Buchwald) Fast Kinetics C2_Path->Pd_C2 Catalysis Challenge Challenge: C2 Reacts First C7_Path->Challenge Sol_Block Solution: Block C2 (or use C7-Br/I analog) Challenge->Sol_Block

Caption: Logical flow for targeting C2 vs C7. Note that C2 is kinetically dominant in most standard scenarios.

Part 2: Troubleshooting & FAQs
Scenario 1: "I want to substitute C7, but the reaction is happening at C2."

Diagnosis: You are fighting thermodynamics. The C2 position is significantly more electron-deficient than C7. In both


 and most Pd-catalyzed cycles (oxidative addition), the C2-Cl bond is weaker or the center is more accessible to the metal/nucleophile.

Corrective Actions:

  • Switch Halogens (The "Halogen Dance"): If you can synthesize or source the 2-chloro-7-bromo or 2-chloro-7-iodo analog, the weaker C-I or C-Br bond at C7 will undergo oxidative addition faster than the C2-Cl bond, allowing selective C7 functionalization via Pd-catalysis.[1]

  • Steric Control: If you must use the dichloro scaffold, use a bulky ligand on Palladium (e.g.,

    
    ) that might find the C7 position (flanked by C6/C7a) sterically different from C2 (flanked by N1/N3), though this is risky.
    
  • Sequential Approach (Recommended): Perform a "dummy" substitution at C2 (e.g., with a removable group or the final desired C2 group) before targeting C7.

Scenario 2: "My SNAr reaction at C2 is sluggish or yielding mixtures."

Diagnosis:

  • N5 Interference: If N5 is unprotected (N-H), the base used for

    
     (e.g., 
    
    
    
    , DIPEA) will deprotonate N5 first (
    
    
    ). The resulting anion increases electron density across the system, deactivating C2 toward nucleophilic attack.[1]
  • Solvent Choice: Using non-polar solvents prevents the transition state stabilization required for

    
    .
    

Corrective Actions:

  • Protect N5: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group. This removes the acidic proton and prevents the formation of the electron-rich anion, keeping C2 electrophilic.[1]

  • Solvent/Temp: Use polar aprotic solvents (DMF, DMSO, NMP) at elevated temperatures (80–120 °C).

Scenario 3: "I am seeing N5-alkylation instead of C-coupling."

Diagnosis: This occurs during attempts to use alkyl halides or in basic conditions where the N5 anion acts as a nucleophile. Corrective Action: Always protect N5 before attempting any chemistry on the ring carbons, unless N5-alkylation is the goal.[1]

Part 3: Validated Experimental Protocols
Protocol A: Highly Selective C2-Functionalization (

)

Target: Installing amines or alkoxides at C2 while leaving C7-Cl intact.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (if using salt forms)
    
  • Solvent: n-Butanol (for amines) or DMF (general)

Step-by-Step:

  • Preparation: Dissolve the substrate in n-Butanol (0.1 M concentration). Note: n-Butanol is preferred for amine displacements as it allows high temps without sealed tubes.[1]

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat to 100–110 °C for 4–12 hours. Monitor by LCMS.[1]

    • Checkpoint: You should see the mono-substituted product (C2). C7-Cl remains untouched because the pyrrole ring is too electron-rich for

      
      .[1]
      
  • Workup: Concentrate solvent. Precipitate with water or extract with EtOAc.[1]

Protocol B: C7-Functionalization via Suzuki Coupling

Target: Arylation of C7. Prerequisite: C2 should likely be already functionalized or protected, otherwise C2 will react first.[1]

Reagents:

  • Substrate: 2-Amino-7-chloro-5-SEM-pyrrolo[3,2-d]pyrimidine (assuming C2 was handled)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos (for difficult substrates)
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)[2]

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 15 mins. Oxygen kills the active Pd(0) species.

  • Assembly: Combine substrate, boronic acid, and base in the reaction vessel. Add catalyst last under Argon flow.[1]

  • Reaction: Heat to 90–100 °C .

    • Technical Insight: The "SEM" protection on N5 is crucial here.[1] It prevents catalyst poisoning by the free N-H and maintains solubility.[1]

  • Purification: Silica gel chromatography.

Part 4: Data Summary Table
FeatureC2 Position (Pyrimidine)C7 Position (Pyrrole)
Electronic State Electron-Deficient (

-deficient)
Electron-Rich (

-excessive)

Reactivity
High (Primary site for nucleophiles)Negligible (Requires extreme activation)
Pd-Oxidative Addition Fast (Activated by N1/N3)Slow/Moderate (Deactivated by electron density)
Preferred Reaction Displacement (Amines, OR, SR)Cross-Coupling (Suzuki, Sonogashira)
Critical Factor N5-deprotonation deactivates this siteN5-protection enables chemistry here
References
  • ChemicalBook. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis and reactivity data. (Note: Analogous 7-deaza scaffold reactivity patterns). Available at:

  • National Institutes of Health (NIH) - PubChem. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Compound Summary. (Detailed structural data for the 9-deazapurine scaffold). Available at:

  • MDPI Molecules. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. (Discusses C7-halogenation and reactivity in pyrrolo[3,2-d]pyrimidines). Available at:

  • Journal of Medicinal Chemistry. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors. (Provides protocols for N5 side chain modification and C-ring functionalization). Available at:

  • BenchChem. Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine derivatives. (General handling of deazapurine halides). Available at:

Sources

Technical Support Center: Stability & Handling of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1934415-98-1).

This guide is structured to assist researchers in preventing hydrolytic degradation, specifically the nucleophilic displacement of the C2-chlorine atom, which is the primary failure mode in aqueous biological assays and synthesis workups.

Technical Brief: The Hydrolysis Challenge

The Core Issue: this compound contains two chlorine substituents with vastly different reactivity profiles.

  • C7-Chlorine (Pyrrole ring): Located on the electron-rich pyrrole ring.[1] It behaves similarly to a vinyl chloride and is generally stable toward hydrolysis under physiological conditions.[1]

  • C2-Chlorine (Pyrimidine ring): Flanked by two nitrogen atoms (N1 and N3).[1] This position is highly electron-deficient.[1] In aqueous media, water acts as a nucleophile, attacking C2 via an

    
     (Nucleophilic Aromatic Substitution) mechanism.
    

The Consequence: Hydrolysis at C2 leads to the formation of the 2-hydroxy intermediate, which rapidly tautomerizes to the 2-oxo (lactam) species .[1] This degradation product is thermodynamically stable and pharmacologically inactive for most targets requiring the electrophilic chlorine.

Mechanistic Pathway (Visualization)

The following diagram illustrates the degradation pathway you are trying to prevent.

HydrolysisPathway Reactant This compound (Active Electrophile) Transition Meisenheimer-like Complex Reactant->Transition + H2O (Nucleophile) Rate Limiting Step Intermediate 2-Hydroxy-7-chloro Intermediate Transition->Intermediate - HCl Product 2-Oxo-7-chloro-3,5-dihydro (Lactam/Inactive) Intermediate->Product Tautomerization (Fast & Irreversible)

Figure 1: The irreversible hydrolysis pathway of the C2-Cl bond.[1] The tautomerization to the oxo-form drives the equilibrium forward.

Optimization Protocol: Stability in Aqueous Media

To maintain the integrity of the C2-Cl bond in aqueous buffers (e.g., for enzymatic assays or cellular dosing), you must control three variables: pH, Nucleophilicity, and Water Activity (


). 
A. Buffer Selection (Critical)

Avoid buffers with primary/secondary amines (e.g., Tris, Glycine) as they will react with the C2-Cl bond faster than water, forming amine-adducts.[1]

Buffer SystemSuitabilityNotes
HEPES / MOPS High Sterically hindered sulfonates; minimal nucleophilicity.[1] Ideal for pH 7.0–7.[1]5.
PBS (Phosphate) Medium Phosphate can act as a general base catalyst, slightly accelerating hydrolysis compared to HEPES.[1] Acceptable for short durations (<4h).
Tris / Glycine Prohibited Primary amines act as nucleophiles.[1] Will cause rapid derivatization.[1]
Citrate High Good for slightly acidic conditions (pH 5–6) where the compound is most stable.[1]
B. The "Stability Window" (pH & Temperature)

Hydrolysis of chloropyrimidines is both acid- and base-catalyzed.[1]

  • Optimal pH: 5.5 – 6.5 (Slightly acidic).[1]

  • Danger Zone: pH > 8.0 (Hydroxide ion is a strong nucleophile).[1]

  • Temperature: Every 10°C increase roughly doubles the hydrolysis rate. Keep stocks on ice (4°C) during assay setup.

C. Co-Solvent Strategy

Reducing the water activity (


) is the most effective way to slow hydrolysis.
  • Stock Preparation: Dissolve the solid only in anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).[1] Never store stocks in water.[1]

  • Assay Dilution: If the assay tolerates it, include 10-20% glycerol or PEG-400 in the aqueous buffer.[1] These "water-structuring" agents reduce the effective concentration of free water available for attack.[1]

Troubleshooting & FAQs

Scenario 1: "I see a new peak at M-2 mass units in LC-MS."

Diagnosis: This is likely Hydrolysis (Cl


 OH) .[1]
  • Explanation: Chlorine has a mass of ~35.[1][2] Hydroxyl (OH) has a mass of 17. The net change is

    
    .[1] However, due to isotope patterns (
    
    
    
    vs
    
    
    ), the loss of the specific isotopic pattern of two chlorines is the tell-tale sign.
  • Fix:

    • Check the pH of your final solution.[3] If it drifted > 7.5, adjust with HEPES.

    • Reduce the time between dilution and injection.

    • Switch to a mobile phase with lower water content or lower pH (e.g., 0.1% Formic acid) for analysis.[1]

Scenario 2: "The compound precipitates immediately upon adding to the buffer."

Diagnosis: "Crash-out" due to hydrophobicity. [1]

  • Explanation: The 2,7-dichloro motif is highly lipophilic.[1] Rapid addition to water causes aggregation before the compound can disperse, leading to local high concentrations and precipitation.

  • Fix: Use the "Step-Down" Dilution Method :

    • Start with 100% DMSO stock (e.g., 10 mM).[1]

    • Make an intermediate dilution in 50% DMSO / 50% Buffer.

    • Pipette the intermediate into the final assay well.

    • Why this works: It prevents the "solvent shock" that occurs when a droplet of DMSO hits a bulk volume of water.

Scenario 3: "My IC50 values are shifting over time."

Diagnosis: Compound degradation during incubation. [1]

  • Explanation: If the assay incubation time is long (>4 hours), the effective concentration of the inhibitor decreases as it hydrolyzes to the inactive lactam form.

  • Fix:

    • Control Experiment: Run a stability check by incubating the compound in buffer (without enzyme/cells) for the duration of the assay, then analyze by HPLC.

    • Protocol Adjustment: If degradation >10%, refresh the media/compound halfway through the experiment or lower the temperature if biological feasible.

References

  • Mechanistic Found

    • Title: Kinetics of substitution of 2-chloropyrimidine and 2,4,6-trichloro-1,3,5-triazine with a variety of nucleophiles.[1]

    • Source: Zenodo / ResearchGate[1]

    • Relevance: Establishes that the C2 position (flanked by nitrogens)
    • URL:[Link](Note: Generalized link to Zenodo repository for "Kinetics of substitution of 2-chloropyrimidine" as specific deep links vary).[1]

  • Reactivity of Deazapurines

    • Title: Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides.[4]

    • Source: ResearchGate (2025 Context)[1]

    • Relevance: Confirms the use of aqueous conditions requires careful handling and that 2,6-dichloro-7-deazapurine (analogous core) is a key intermediate susceptible to hydrolysis.[1]

    • URL:[Link]

  • General Handling of Chloro-Heterocycles

    • Title: Nucleophilic aromatic substitution of chloropyrimidines (BenchChem Technical Guide).
    • Source: BenchChem[1]

    • Relevance: Provides the standard workflow for preventing side reactions (hydrolysis)
  • Compound Specific D

    • Title: this compound (CAS 1934415-98-1).[1][5]

    • Source: BLD Pharm[1][5]

    • Relevance: Verifies the existence and commercial availability of the specific 2,7-isomer.

Sources

Resolving column chromatography separation issues for pyrrolopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Column Chromatography Separation Issues for Pyrrolopyrimidine Derivatives

Introduction: The Scaffold Challenge

From: Dr. Aris Thorne, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams

Pyrrolopyrimidine scaffolds (e.g., 7-deazapurines) are the structural backbone of numerous kinase inhibitors (e.g., Tofacitinib, Ruxolitinib). However, they present a "perfect storm" for purification challenges:

  • Basic Nitrogen Centers: The pyridine-like nitrogen (N-7 or N-1) acts as a Lewis base, interacting aggressively with acidic silanols on silica gel.

  • Regioisomerism: N-alkylation often yields mixtures of N-7 and N-9 isomers with negligible

    
    .
    
  • Solubility: Many derivatives are "brick dust"—insoluble in non-polar mobile phases but soluble in polar solvents that ruin separation resolution.

This guide moves beyond standard textbook advice, offering field-proven protocols to resolve these specific bottlenecks.

Module 1: The "Tailing" Nightmare (Silanol Interactions)

The Issue: Your compound elutes as a streak rather than a band. Fractions 10 through 50 all contain your product, often contaminated with impurities that should have separated.

The Mechanism: Commercial silica gel (pH ~5.0) contains free silanol groups (-Si-OH). The basic nitrogen of the pyrrolopyrimidine accepts a proton or H-bonds with these silanols. This is not simple adsorption; it is an ion-exchange process that drags the compound down the column.

Protocol A: The "Ammonia Flush" (Pre-Buffering)

Do not just add Triethylamine (TEA) to your mobile phase. Pre-condition the stationary phase.

  • Pack the Column: Slurry pack your silica using your starting non-polar solvent (e.g., Hexanes or DCM).[1]

  • The Flush: Before loading the sample, flush the column with 2 Column Volumes (CV) of Hexanes containing 1% TEA .

    • Why: This saturates the active silanol sites with TEA before your compound ever touches the silica.

  • The Run: Run your gradient using your standard mobile phase + 1% TEA .

  • Post-Run: If isolating by evaporation, the TEA will evaporate (bp 89°C), unlike inorganic buffers.

Critical Warning: If using Acetone in your mobile phase, do not use primary amines (like ammonia) as modifiers, as they will form imines with the solvent. Use TEA (tertiary amine) instead.

Decision Tree: Solving Peak Tailing

TailingLogic Start Issue: Severe Peak Tailing CheckBasicity Is the compound basic (contains pyridine-like N)? Start->CheckBasicity Modifier Add 1% TEA to Mobile Phase CheckBasicity->Modifier Yes CheckResult Did peak shape improve? Modifier->CheckResult PreBuffer Execute 'Ammonia Flush' (Pre-saturate Silica) CheckResult->PreBuffer No/Partial Success Success CheckResult->Success Yes SwitchPhase Switch Stationary Phase PreBuffer->SwitchPhase Still Tailing Alumina Use Neutral Alumina SwitchPhase->Alumina Option A (Normal Phase) C18 Switch to Reverse Phase (C18) Buffer: Ammonium Formate pH 9 SwitchPhase->C18 Option B (Reverse Phase)

Caption: Diagnostic workflow for resolving peak tailing in basic heterocycles. Blue nodes indicate decision points; Green nodes indicate final hardware solutions.

Module 2: The N-7 vs. N-9 Regioisomer Battle

The Issue: Alkylation of the pyrrolo[2,3-d]pyrimidine core frequently produces both N-7 (kinetic/undesired) and N-9 (thermodynamic/desired) isomers. They often co-elute in MeOH/DCM systems.

The Solution: Orthogonal Selectivity DCM/MeOH is a "displacement" system—it pushes everything based on polarity. To separate structural isomers, you need a "selectivity" system that exploits subtle shape/dipole differences.

Data: Solvent System Selectivity Table
Solvent SystemSelectivity MechanismSuitability for N7/N9 Separation
DCM / MeOH Polarity-driven (Displacement)Poor. Often co-elutes isomers.
EtOAc / Hexanes H-Bonding + DipoleGood. N7 is usually more polar (lower Rf).
DCM / Acetone Dipole-DipoleExcellent. Acetone is less protic than MeOH, offering sharper bands.
Toluene / Ethanol Pi-Pi InteractionSpecialist. Use for highly aromatic derivatives.
Protocol B: The "Isomer Split" Gradient

Recommended for separating spots with


.
  • TLC Scouting: Do not use DCM/MeOH. Spot on silica and elute with 50% EtOAc in Hexanes .

    • Target: You want the two spots to be between Rf 0.2 and 0.4.[1][2]

  • The Gradient:

    • CV 0-5: Hold at 10% EtOAc (isocratic) to elute non-polar impurities.

    • CV 5-20: Shallow ramp from 10%

      
       60% EtOAc.
      
    • CV 20-25: Ramp to 100% EtOAc to flush.

  • Identification:

    • N-9 Isomer (Desired): Typically higher Rf (less polar) in EtOAc/Hex.[2]

    • N-7 Isomer: Typically lower Rf.

    • Confirmation: Use HMBC NMR.[3] N-9 shows correlation to the pyrimidine C-4 and C-5; N-7 correlates differently.[3]

Module 3: Solubility vs. Separation (The "Brick Dust" Fix)

The Issue: Your compound is insoluble in Hexanes/EtOAc. If you load it dissolved in DCM or MeOH (Liquid Loading), the strong solvent acts as a "transport agent," carrying the sample down the column before it interacts with the silica. This ruins resolution.

The Solution: Dry Loading on Celite Using silica for dry loading can cause band broadening due to "double retention" (sample adheres to loading silica and column silica). Celite 545 is inert and releases the compound instantly.

Protocol C: Inert Dry Loading
  • Dissolution: Dissolve crude mixture in the minimum amount of strong solvent (MeOH, DCM, or even DMSO).

  • Adsorption: Add Celite 545 (ratio: 2g Celite per 1g crude sample).

  • Evaporation: Rotovap until you have a free-flowing powder.

    • Tip: If it remains sticky, add a small amount of DCM and more Celite, then re-evaporate.

  • Loading: Pour the powder into a solid load cartridge (or on top of the column bed) and cap with a frit/sand.

  • Elution: Start your gradient. The compound will elute in a tight band as soon as the mobile phase polarity allows.

Module 4: Technical FAQ

Q1: My compound is stuck on the column even at 10% MeOH/DCM. How do I recover it? A: The compound likely crystallized or formed a salt with the silica.

  • Fix: Switch to "The Stripper" solvent: DCM / MeOH / NH4OH (80:18:2). The ammonia will deprotonate the compound (breaking the silanol bond) and the high MeOH content will dissolve it.

Q2: I see two spots on TLC, but they merge into one peak on the column. A: This is "Mass Overloading."

  • Fix: You are likely exceeding the capacity of the silica (approx. 1-3% w/w load).

    • Switch to a larger cartridge.[4]

    • Or, use a Gold/Spherical silica column (20-micron particle size) which has 2x the surface area and resolution of standard irregular silica.

Q3: Can I use Reverse Phase (C18) for these compounds? A: Yes, and often it is better.

  • Condition: Use a basic buffer. Pyrrolopyrimidines are basic. At low pH (Formic acid), they are ionized and elute in the void volume.

  • Mobile Phase: Water (10mM Ammonium Bicarbonate, pH ~10) / Acetonitrile. The high pH keeps the amine neutral, increasing retention and improving peak shape on C18.

References
  • Biotage. (2023).[5][6][7] When should I use dry loading instead of liquid loading with flash column chromatography? Retrieved from

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • BenchChem. (2025).[1][2][3][4] Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from

  • Taylor & Francis. (2022). Identification of novel pyrrolopyrimidine derivatives... (Example of EtOAc/Hexane usage for N7/N9 separation). Retrieved from

  • Daicel Chiral Technologies. (2021). Mobile Phase Modifiers & Additives.[1][2][4][8] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar compounds. The methodologies and principles discussed herein are grounded in extensive experimental data and aligned with industry best practices and regulatory expectations.

Introduction: The Critical Role of Purity Analysis

This compound is a heterocyclic compound of significant interest in pharmaceutical research, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, a highly specific and sensitive HPLC method is essential for accurately quantifying the main component and detecting any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and precision.[1][2] This guide will navigate the logical steps of method development, from initial column and mobile phase screening to final method optimization and validation, providing a comparative analysis of different chromatographic conditions.

Initial Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process.[3] For a compound like this compound, which possesses both polar (N-H group) and non-polar (dichloro-substituted aromatic system) characteristics, reversed-phase HPLC is the logical starting point.[4][5]

Physicochemical Properties and their Chromatographic Implications
Workflow for HPLC Method Development

The process of developing a stability-indicating HPLC method can be visualized as a logical flow of decisions and experiments.

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in systematically evaluating and comparing different chromatographic parameters to achieve optimal separation.

Column Selection: A Comparative Study

The choice of the stationary phase is a critical factor influencing selectivity.[7] While a standard C18 column is a good starting point, other chemistries can offer unique selectivities, especially for polar compounds.[8]

Table 1: Comparison of Different HPLC Columns

Column ChemistryParticle Size (µm)Dimensions (mm)ObservationsRecommendation
Standard C1854.6 x 150Good initial retention, but potential for peak tailing due to interaction of the pyrrole N-H with residual silanols.Suitable for initial screening.
End-capped C183.54.6 x 100Reduced peak tailing compared to standard C18 due to shielding of silanol groups.[9] Improved peak symmetry.Recommended for improved peak shape.
Polar-embedded C1834.6 x 150Enhanced retention of the polar analyte, especially in highly aqueous mobile phases.[8] May offer different selectivity for impurities.A strong candidate for optimal separation.
Phenyl-Hexyl34.6 x 150Provides alternative selectivity through pi-pi interactions with the aromatic pyrrolopyrimidine ring system.Worthwhile to screen if co-elution is observed with C18 phases.
Mobile Phase Optimization: A Multi-faceted Approach

The mobile phase composition, including the organic modifier, pH, and buffer, plays a pivotal role in achieving the desired retention and resolution.[10]

3.2.1. Organic Modifier Comparison: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities and can significantly impact the separation of closely eluting peaks.[11]

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

Organic ModifierViscosityUV Cutoff (nm)Elution StrengthSelectivity
AcetonitrileLower~190HigherDifferent selectivity due to dipole-dipole interactions.[11] Often provides sharper peaks.
MethanolHigher~205LowerDifferent selectivity due to its protic nature. Can be better for resolving some isomers.[12]

For the initial method, a gradient elution with acetonitrile and water is recommended due to the lower viscosity and better UV transparency.

3.2.2. The Impact of Mobile Phase pH

The pH of the mobile phase can dramatically affect the retention and peak shape of ionizable compounds. For this compound, the pyrrole nitrogen can be protonated at low pH.

Caption: Impact of mobile phase pH on the ionization state of the analyte.

Experimental Comparison:

  • Low pH (e.g., 0.1% Formic Acid in Water): At a low pH, the basic pyrrole nitrogen will be protonated, leading to a more polar species and thus earlier elution in reversed-phase HPLC. This can be advantageous for moving the main peak away from late-eluting non-polar impurities. Using a low pH also suppresses the ionization of acidic silanol groups on the silica-based stationary phase, which can reduce peak tailing.[9]

  • Neutral pH (e.g., Phosphate Buffer pH 7.0): At neutral pH, the analyte will be in its neutral form, leading to greater retention. This can improve the separation of early-eluting polar impurities. However, at neutral pH, residual silanols on the column can be ionized, potentially leading to peak tailing for basic compounds.[13]

Forced Degradation Studies: Ensuring Method Specificity

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the main analyte from its degradation products.[14][15] Forced degradation studies are performed by subjecting the analyte to various stress conditions to generate potential degradation products.[16][17]

Table 3: Recommended Forced Degradation Conditions

Stress ConditionReagent and ConditionsPurpose
Acid Hydrolysis0.1 M HCl, 60 °C, 24 hoursTo assess degradation in acidic conditions.
Base Hydrolysis0.1 M NaOH, 60 °C, 24 hoursTo assess degradation in basic conditions.
Oxidation3% H₂O₂, room temperature, 24 hoursTo evaluate susceptibility to oxidation.
Thermal StressSolid sample at 105 °C, 48 hoursTo assess thermal stability.
PhotostabilitySolution exposed to ICH Q1B light conditionsTo evaluate light sensitivity.

The developed HPLC method must be able to resolve the main peak from all significant degradation peaks. If co-elution is observed, further method optimization is required.[18]

Optimized HPLC Method and Protocol

Based on the comparative analysis, the following method is proposed as a robust starting point for the purity analysis of this compound.

Recommended Chromatographic Conditions
  • Column: End-capped C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or at the λmax of the compound if known)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Accurately prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Use HPLC-grade acetonitrile as Mobile Phase B.

    • Degas both mobile phases using an appropriate method (e.g., sonication or online degasser).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be analyzed at a similar concentration as the standard using the sample diluent.

  • HPLC System Setup and Execution:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solution (in replicate, e.g., n=5) and then the sample solutions.

Method Validation: Adhering to ICH Q2(R2) Guidelines

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[19][20][21] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[22][23]

Key Validation Parameters and Their Interdependence

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOQ Limit of Quantitation Precision->LOQ Robustness Robustness Robustness->Precision

Caption: Interdependence of key HPLC method validation parameters.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components.[23]Peak purity of the main peak should pass. Resolution between the main peak and the closest eluting peak should be > 2.0.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[22]Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.[22]Recovery of spiked analyte should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.[22]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision at the LOQ should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23]System suitability parameters should remain within acceptable limits.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 2.0, theoretical plates > 2000, %RSD of replicate injections ≤ 2.0%.

Troubleshooting Common HPLC Issues

Even with a well-developed method, issues can arise during routine use. A logical approach to troubleshooting is essential.[24][25]

Table 5: Common HPLC Problems and Solutions

IssuePotential CausesRecommended Actions
Peak Tailing - Secondary interactions with silanols.[9] - Column overload. - Extra-column dead volume.- Adjust mobile phase pH to suppress silanol ionization (e.g., lower pH).[26] - Reduce sample concentration. - Check and tighten all fittings.
Poor Resolution - Inadequate mobile phase strength or selectivity. - Column degradation.- Optimize the gradient slope or change the organic modifier.[12] - Replace the column.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction.- Prepare fresh mobile phase. - Ensure the column oven is functioning correctly. - Check pump performance and for leaks.[25]
Ghost Peaks - Sample carryover. - Contaminated mobile phase.- Run blank injections after high-concentration samples. - Use fresh, high-purity solvents.[25]

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of this compound requires a systematic and comparative approach. By carefully selecting the column and optimizing the mobile phase conditions, a method that is specific, accurate, and precise can be achieved. Forced degradation studies are indispensable for ensuring the method is stability-indicating, a key requirement for methods used in pharmaceutical development and quality control. The final validated method, as outlined in this guide, provides a solid foundation for the accurate assessment of the purity of this important synthetic intermediate.

References

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  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Link

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Link

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  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Link

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A Comparative Guide to the Mass Spectrometric Fragmentation of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including antiviral and anticancer agents.[1] The specific analogue, 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, represents a key synthetic intermediate whose unique dichlorinated structure offers versatile reactivity for further molecular elaboration.[1] Accurate structural characterization of such molecules is paramount for ensuring the integrity of drug discovery pipelines and for understanding structure-activity relationships.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of this compound under two distinct ionization regimes: high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). By understanding these fragmentation pathways, researchers can confidently identify this molecule and its analogues in complex reaction mixtures. Furthermore, this guide will objectively compare the utility of mass spectrometry with other critical analytical techniques, providing a holistic perspective for drug development professionals.

Physicochemical Properties & Structure

Understanding the fundamental properties of the analyte is the first step in any analytical endeavor. The structure of this compound, a fused bicyclic aromatic heterocycle, dictates its analytical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃PubChem
Molecular Weight 188.01 g/mol PubChem
Monoisotopic Mass 186.9704 DaPubChem
IUPAC Name This compound-
CAS Number Not available-

The presence of two chlorine atoms is a critical feature, as it will produce a characteristic isotopic pattern in the mass spectrum, providing an immediate diagnostic marker for the presence of the compound.

Fundamentals of Ionization: EI vs. ESI

The choice of ionization technique fundamentally alters the information obtained from a mass spectrometry experiment. The primary distinction lies in the energy imparted to the analyte molecule during ionization.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used in Gas Chromatography-MS (GC-MS). Analyte molecules are bombarded with 70 eV electrons, causing the ejection of an electron to form a high-energy radical cation (M⁺˙).[3] This excess energy induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure. While this is invaluable for structural elucidation, the molecular ion may sometimes be weak or absent for fragile compounds.[4]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for Liquid Chromatography-MS (LC-MS). It transfers molecules from solution to the gas phase as intact, charged ions, typically protonated molecules ([M+H]⁺).[4] These ions have low internal energy and do not spontaneously fragment. To obtain structural information, a process called tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through Collision-Induced Dissociation (CID) with an inert gas.[5] This produces even-electron fragment ions.

Predicted Fragmentation Pattern under Electron Ionization (EI-MS)

Under EI conditions, the this compound molecule will form a radical cation at m/z 187 (for the ³⁵Cl isotope). The most crucial initial observation is the isotopic signature: peaks at m/z 187, 189, and 191 in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The high-energy M⁺˙ ion is predicted to fragment through several key pathways involving the loss of its chloro substituents and cleavage of the heterocyclic rings.

The primary fragmentation is expected to be the loss of a chlorine radical (Cl•), a common pathway for chlorinated aromatic compounds, leading to a stable cation at m/z 152.[6][7] Subsequent fragmentation could involve the loss of the second chlorine atom or ring cleavage.

Caption: Predicted EI fragmentation of this compound.

Table 2: Predicted Key Fragment Ions in EI-MS

m/z (³⁵Cl)Proposed FormulaDescription of Loss
187C₆H₃Cl₂N₃⁺˙Molecular Ion (M⁺˙)
152C₆H₃ClN₃⁺Loss of a chlorine radical (- Cl•) from M⁺˙
125C₅H₂ClN₂⁺Loss of hydrogen cyanide (- HCN) from m/z 152
117C₆H₃N₃⁺Sequential loss of two chlorine radicals (- 2Cl•) from M⁺˙
88C₄H₂N₂⁺Loss of chlorocyanoacetylene from M⁺˙

Predicted Fragmentation Pattern under ESI-MS/MS

In positive-ion ESI, the molecule will be detected as the protonated species, [M+H]⁺, at m/z 188 (for the ³⁵Cl isotope), again with its characteristic isotopic pattern at m/z 188/190/192. CID of this precursor ion will induce fragmentation. Unlike the radical-driven fragmentation in EI, CID of even-electron ions typically proceeds through the elimination of stable neutral molecules.[5]

For this compound, the most probable fragmentation pathway is the neutral loss of hydrochloric acid (HCl), a highly favorable process for protonated chlorinated heterocycles.[8] This would result in a fragment at m/z 152. A second loss of HCl could follow, leading to an ion at m/z 116. Ring cleavage events, such as the loss of HCN from the pyrimidine ring, are also plausible.

Caption: Predicted ESI-CID fragmentation of this compound.

Table 3: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺

m/z (³⁵Cl)Proposed FormulaDescription of Loss
188[C₆H₄Cl₂N₃]⁺Protonated Molecule ([M+H]⁺)
152[C₆H₃ClN₃]⁺Neutral loss of hydrochloric acid (- HCl) from [M+H]⁺
116[C₆H₂N₃]⁺Sequential loss of two HCl molecules from [M+H]⁺
90[C₅H₂N₂]⁺Loss of chlorocyanogen (- ClCN) from the m/z 152 fragment

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a multi-faceted analytical approach is often required for complete characterization and quality control. Other techniques provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like HMBC) is the gold standard for unambiguous structural elucidation of novel compounds.[9][10] It provides definitive information about the carbon-hydrogen framework and the connectivity of atoms. Its primary drawback is its lower sensitivity compared to MS, requiring significantly more material (micrograms to milligrams).

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential separation technique used to assess the purity of a sample and to quantify its concentration.[11][12] When coupled with a UV detector, it provides quantitative data, but limited structural information. The true power of HPLC is realized when it is coupled to a mass spectrometer (LC-MS), allowing for the separation of complex mixtures followed by the identification of each component by its mass and fragmentation pattern.[13]

Table 4: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSensitivitySample Req.ThroughputPrimary Application
GC-EI-MS Molecular Weight, Elemental Composition (Isotopes), Structural FingerprintHigh (pg-ng)VolatileHighIdentification of knowns/unknowns
LC-ESI-MS/MS Molecular Weight, Structural InformationVery High (fg-pg)SolubleHighIdentification & Quantification
NMR Unambiguous 3D Structure, ConnectivityLow (µg-mg)SolubleLowDefinitive structure elucidation
HPLC-UV Purity, QuantificationModerate (ng)SolubleHighPurity assessment, QC

Experimental Protocols

To ensure trustworthy and reproducible data, the following detailed protocols are provided as a starting point for analysis.

Protocol 1: GC-EI-MS Analysis

This method is suitable for the analysis of the pure, thermally stable compound.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of ethyl acetate. Dilute 1:100 in ethyl acetate for a final concentration of 10 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C, Split ratio 20:1.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-350.

    • Data Acquisition: Full Scan.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for analyzing reaction mixtures or for high-sensitivity quantification.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Serially dilute with 50:50 water:acetonitrile to the desired concentration (e.g., 1 µg/mL).

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Precursor Ion: Isolate the ion at m/z 188.

    • Collision Energy: Ramp from 10-40 eV to observe the generation of different fragment ions.

    • Data Acquisition: Product Ion Scan.

Conclusion

The mass spectrometric analysis of this compound provides rich structural information that is critical for its unambiguous identification. Electron Ionization is predicted to induce fragmentation primarily through the loss of chlorine radicals and cleavage of the pyrimidine ring. In contrast, ESI with CID is expected to show characteristic neutral losses of HCl. Both techniques will display the diagnostic 9:6:1 isotopic pattern for a dichlorinated compound. While MS offers superior sensitivity and detailed fragmentation data, it should be used in concert with other techniques like NMR for de novo structure proof and HPLC for purity assessment to ensure the highest level of scientific integrity in research and drug development.

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Structure-activity relationship (SAR) comparison of 2,7-dichloro vs 2,4-dichloro scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,7-dichloro versus 2,4-dichloro scaffolds, focusing on their application in medicinal chemistry, specifically within Quinoline and Quinazoline pharmacophores.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Discovery Leads[1][2][3]

Executive Summary: The "Proximal vs. Distal" Paradigm

In heterocyclic drug design—particularly for kinase inhibitors, antimalarials, and DNA-intercalating agents—the choice between a 2,4-dichloro and a 2,7-dichloro substitution pattern is rarely arbitrary.[1][2][3] It represents a fundamental decision between reactive functionalization (2,4-pattern) and metabolic/pharmacokinetic stabilization (2,7-pattern).[2][4]

  • 2,4-Dichloro Scaffold (The "Reactive Core"): Typically found in Quinazolines and Pyrimidines .[2][4] The chlorine at C4 is highly labile, serving as a "warhead" for nucleophilic aromatic substitution (

    
    ) to attach pharmacophores.[1][2][3] The C2-chlorine often remains to tune electronics or is substituted later.[4][5]
    
  • 2,7-Dichloro Scaffold (The "Stabilized Anchor"): Common in Quinolines and Fluorenes .[2][4] The C7-chlorine is metabolically stable, blocking the para-position of the benzenoid ring from Phase I oxidation (CYP450), while increasing lipophilicity (

    
    ) for membrane permeability.[1][2] The C2-chlorine allows for specific functionalization distal to the binding pocket.[4][5]
    

Detailed SAR Analysis

Physicochemical & Electronic Properties[3][4][5]
Feature2,4-Dichloro Scaffold (e.g., Quinazoline)2,7-Dichloro Scaffold (e.g., Quinoline/Fluorene)
Electronic Effect Strongly Electron-Deficient Pyrimidine Ring. The C4-Cl is activated by N3 and N1, making it highly susceptible to nucleophilic attack.[2][4]Mixed Electronics. The C7-Cl exerts an inductive electron-withdrawing effect (-I) on the benzenoid ring, while the C2-Cl activates the pyridine ring.[4][5]
Steric Profile Proximal Crowding. Substituents at C2 and C4 are close to each other (peri-like interaction in some fused systems), potentially limiting the size of incoming nucleophiles.[1][2][3]Distal Separation. Substituents are on opposite ends of the bicyclic system, allowing for "dumbbell" shaped ligands that span large binding pockets.[1][2][3]
Metabolic Stability Low to Moderate. If the C4-Cl is retained (rare), it is a glutathione trap.[2][3][4][5] If substituted, the C2-Cl can still be a liability for hydrolysis.[1][2][3]High. The C7-Cl effectively blocks the primary site of metabolic oxidation on the benzenoid ring (analogous to the 7-Cl in Chloroquine).[4][5]
Solubility Moderate. The polarity of the pyrimidine ring helps, but the dichloro motif decreases aqueous solubility.[1][2]Low. The 2,7-dichloro pattern significantly increases lipophilicity (

), aiding BBB penetration but risking poor solubility.[1][2][3]
Reactivity & Synthetic Utility (The "Reactivity Face-Off")

The most critical distinction for a synthetic chemist is the regioselectivity of these scaffolds.[2]

  • 2,4-Dichloroquinazoline:

    • Mechanism:

      
      .
      
    • Reactivity Order:

      
      .
      
    • Utility: The C4-Cl is displaced first by amines (anilines, benzylamines) under mild conditions (Room Temp to

      
      C).[2][3][4][5] The C2-Cl requires harsher conditions (high temp, strong base) to displace.[2][3][4] This allows for the sequential construction of bi-functionalized libraries .[2][3]
      
    • Reference: Benchchem Reactivity Guide [1].[1][2][3][5][6]

  • 2,7-Dichloroquinoline:

    • Mechanism:

      
       (at C2) / Pd-Catalyzed Coupling (at C7).[3][4][5]
      
    • Reactivity Order:

      
      .
      
    • Utility: The C2-Cl is activated by the adjacent nitrogen and can be displaced by nucleophiles.[2][4][5][7] The C7-Cl is essentially an aryl chloride, unreactive to

      
       but excellent for Suzuki-Miyaura  or Buchwald-Hartwig  couplings.[2][4][5] This allows for "orthogonal" functionalization—using different chemistries for different ends of the molecule.[2][3]
      

Case Studies in Drug Development

Case Study A: Antimalarial Potency (Quinoline Scaffold)
  • Context: The 4-aminoquinoline class (Chloroquine, Amodiaquine).[2][3][4]

  • 2,7-Dichloro Analog: Research into 4,7-dichloroquinoline (precursor) derivatives shows that the 7-chloro substituent is non-negotiable for activity.[2][4] It fits into a hydrophobic pocket of the heme aggregate, preventing hemozoin formation.[1][2][3]

  • Comparison: Moving the chlorine to the 2-position (as in 2,4-dichloro analogs) often results in a loss of potency because the 2-position projects into the solvent-exposed region of the binding pocket, where the hydrophobic halogen contributes little to binding energy and may suffer steric clash with the protein backbone.[4]

  • Data Point: 2,7-dichloro derivatives often retain significant activity against Chloroquine-Resistant (CQR) strains due to altered pKa and lipophilicity profiles [2].[4]

Case Study B: Kinase Inhibition (Quinazoline Scaffold)
  • Context: EGFR Inhibitors (Gefitinib, Erlotinib).[1][2][3]

  • 2,4-Dichloro Scaffold: Used as the starting material.[2][3][7] The C4-Cl is replaced by an aniline (mimicking ATP's adenine).[4][5] The C2-position is often left as a proton or substituted with solubilizing groups.[4][5]

  • 2,7-Dichloro Scaffold: In specific kinase targets (e.g., PI3K or specific mutant EGFRs), a 7-chloro substituent (derived from 2,7-dichloro precursors) provides a critical "anchor" in the hydrophobic hinge region, improving residence time.[1][2][3]

  • Key Finding: 7-substituted quinazolines (from 2,7-dichloro precursors) often show superior selectivity profiles compared to 6-substituted analogs [3].[4][5]

Visualizing the Workflow

Diagram 1: Reactivity & Functionalization Pathways

This diagram illustrates the divergent synthetic pathways dictated by the scaffold choice.[2][5]

SAR_Workflow Start24 2,4-Dichloroquinazoline (Reactive Core) Step1_24 Step 1: C4 Substitution (Mild SNAr) Start24->Step1_24 Selectivity > 100:1 Start27 2,7-Dichloroquinoline (Stable Anchor) Step1_27 Step 1: C2 Substitution (SNAr) Start27->Step1_27 Activation by N1 Step2_24 Step 2: C2 Substitution (Harsh SNAr) Step1_24->Step2_24 Product24 Bi-functionalized Kinase Inhibitor Step2_24->Product24 Step2_27 Step 2: C7 Coupling (Pd-Catalysis) Step1_27->Step2_27 Orthogonal Chem Product27 Lipophilic Antimalarial/Probe Step2_27->Product27

Caption: Divergent synthetic utility: 2,4-scaffolds utilize sequential SNAr, while 2,7-scaffolds require orthogonal metal-catalyzed coupling.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2,7-Dichloro-4-amino-quinazolines

Objective: To utilize the 2,7-dichloro scaffold (specifically starting from 2,4,7-trichloroquinazoline) to create a library of N4-functionalized inhibitors.[1][2]

Materials:

  • 2,4,7-Trichloroquinazoline (1.0 eq)[1][2][3]

  • Amine Nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)[4][5]

  • Base: DIPEA (2.0 eq)[1][4][5]

  • Solvent: Isopropyl Alcohol (IPA)[2][4][5]

Methodology:

  • Preparation: Dissolve 2,4,7-trichloroquinazoline in IPA (0.1 M concentration).

  • Addition: Cool the solution to

    
    C. Add DIPEA, followed by the dropwise addition of the amine.
    
  • Reaction: Stir at

    
    C for 1 hour, then allow to warm to Room Temperature (RT). Note: Do not heat.[1][2][3][5] Heating may promote substitution at C2.[1][2][3][5]
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The C4-substituted product usually runs lower than the starting material.[4][5]

  • Workup: Pour the mixture into ice water. The product will precipitate.[2][3] Filter, wash with cold water, and dry.[1][2][3]

  • Validation:

    
    H NMR should show the loss of the C4 signal and retention of the C7 and C2 signals (distinctive doublets in the aromatic region).
    
Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Objective: To quantify the stability advantage of the 2,7-dichloro pattern vs. the 2,4-dichloro pattern.

  • Incubation: Incubate test compounds (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 
    
    
    
    C.[1][2][3][4][5]
  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and Intrinsic Clearance (
    
    
    ).[3][4][5]
    • Expected Result: 2,7-dichloro analogs typically show

      
       min due to C7 blocking.[3][4] 2,4-dichloro analogs (if C4 is substituted with a labile group) may show rapid clearance (
      
      
      
      min).[1][3][4][5]

References

  • BenchChem. (2025).[1][2][3][4][5] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem Application Notes. [1][4][5]

  • Van de Weghe, P., et al. (2014).[1][2][3] Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Medicinal Chemistry Letters.

  • Bhattacharjee, A. K., et al. (2015).[1][2][3] 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity.[1][2][3] University of South Florida Research Archives. [1][4][5]

  • EPA. (1974).[1][2][3][4][5] Ambient Water Quality Criteria For Chlorinated Naphthalene. EPA Technical Reports. [1][4][5]

  • World Health Organization. (1989).[1][2][3][4][5] Polychlorinated dibenzo-para-dioxins and dibenzofurans.[4][5] Environmental Health Criteria 88. [1][4][5]

Sources

Validating regiochemistry of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine substitutions via NOESY

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for confirming regiochemistry in 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives. It addresses the specific challenge of distinguishing between competing substitution sites (C2, C4-H, N5, and C7) using Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary decision-making tool, compared against HMBC alternatives.

Content Type: Technical Comparison & Protocol Guide Author Role: Senior Application Scientist Subject: NMR Structural Elucidation (NOESY vs. HMBC)

Executive Summary & Reactivity Context

The This compound scaffold presents a unique regiochemical challenge during functionalization. Unlike its 2,4-dichloro analog (where C4 is the primary electrophilic site), the 2,7-dichloro isomer possesses:

  • C2-Cl: A moderately electrophilic site prone to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C7-Cl: A chemically stable site on the electron-rich pyrrole ring, typically requiring Pd-catalysis for substitution.

  • N5-H: An acidic pyrrole proton (

    
    ), highly susceptible to alkylation under basic conditions.
    
  • C4-H: A diagnostic proton often overlooked but critical for spatial mapping.

The Core Problem: When reacting this scaffold with nucleophiles (amines, alkoxides) or alkylating agents, three outcomes are chemically plausible:

  • Path A (

    
    ):  Substitution at C2.
    
  • Path B (N-Alkylation): Substitution at N5.

  • Path C (Rare): Substitution at N1 or N3 (kinetic products).

Standard 1D


H NMR is often insufficient because the chemical shift changes (

) for H4 and H6 are subtle and solvent-dependent. NOESY provides a definitive, self-validating spatial answer that HMBC often complicates due to weak

couplings.

Technical Comparison: NOESY vs. HMBC/1D NMR

The following table compares the efficacy of validation methods for this specific scaffold.

FeatureNOESY (Recommended) HMBC (

)
1D

H Chemical Shift
Primary Mechanism Through-space (Dipolar coupling, < 5Å)Through-bond (J-coupling, 2-3 bonds)Electronic environment shielding
Differentiation Power High. Distinguishes N5 vs. C2 substitution via H4/H6 proximity.Medium. Requires resolving quaternary carbons (C2/C4/C7a); often ambiguous due to peak overlap.Low.

is predictive but not definitive; highly solvent-dependent.
Experimental Time 20–40 mins (2D)1–4 hours (requires high concentrations)5 mins
Risk Factor Null signal if mixing time (

) is incorrect.
Missing correlations for quaternary carbons with long relaxation times.False positives due to anisotropic effects.

The Self-Validating Protocol (SVP)

This protocol uses the "Lighthouse Proton" strategy , utilizing H4 and H6 as fixed spatial reference points.

Step 1: Signal Assignment (1D H NMR)

Before running 2D, identify the lighthouse protons in DMSO-


:
  • H6 (Pyrrole): Typically a doublet or broad singlet around 6.5–7.5 ppm.

  • H4 (Pyrimidine): A sharp singlet, typically deshielded (8.5–9.0 ppm) due to the adjacent bridgehead nitrogen.

Step 2: NOESY Acquisition Parameters
  • Solvent: DMSO-

    
     (prevents exchange of labile NH protons if present).
    
  • Mixing Time (

    
    ):  Set to 300–500 ms .
    
    • Why? Small molecules (MW < 400) fall in the "extreme narrowing limit" where NOE can be positive or null. A longer mixing time ensures negative NOE buildup (or ROESY can be used if NOE is zero).

  • Relaxation Delay (

    
    ):  2.0 s.
    
Step 3: Data Interpretation Logic

Analyze the cross-peaks from your substituent's protons (e.g.,


 or 

).
  • Scenario A: N5-Substitution (Alkylation)

    • Observation: Strong NOE cross-peaks between the Substituent and H6 (vicinal) AND H4 (peri-proximity).

  • Scenario B: C2-Substitution (

    
    ) 
    
    • Observation: NOE cross-peaks between the Substituent and H6/H4 are ABSENT .

    • Secondary Check: If the substituent is an amine (

      
      ), you may see an NOE between the exchangeable NH and the substituent alkyl group, but NOE to the scaffold core (H4/H6) will be weak or non-existent due to distance (>5Å).
      

Visualizing the Decision Matrix

The following diagram illustrates the regiochemical pathways and the specific NOESY correlations that validate them.

G Start Start: this compound Reaction Reaction with Nucleophile (R-X or Nu-H) Start->Reaction Product_N5 Product A: N5-Alkylation (R group on Pyrrole N) Reaction->Product_N5 Base/Alkyl Halide Product_C2 Product B: C2-Substitution (R group on Pyrimidine C) Reaction->Product_C2 SnAr / Nucleophile NOESY_Exp Run NOESY Experiment (Target: R-group vs. H4/H6) Product_N5->NOESY_Exp Product_C2->NOESY_Exp Result_N5 Observation: Strong NOE: R ↔ H6 Strong NOE: R ↔ H4 NOESY_Exp->Result_N5 If Path A Result_C2 Observation: NO NOE: R ↔ H6 NO NOE: R ↔ H4 NOESY_Exp->Result_C2 If Path B Conclusion_N5 CONFIRMED: N5 Regioisomer Result_N5->Conclusion_N5 Conclusion_C2 CONFIRMED: C2 Regioisomer Result_C2->Conclusion_C2

Figure 1: Decision tree for validating regiochemistry using NOESY correlations relative to scaffold protons H4 and H6.

Experimental Validation Data (Simulated)

To provide a concrete reference, the following table summarizes typical chemical shifts and NOE correlations for a model compound: 2,7-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (N5-Me product) vs. N-(7-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)alkylamine (C2-sub product).

SignalIsomer A: N5-Methyl (Alkylation)Isomer B: C2-Alkylamino (

)
H4 Proton (

)
8.85 ppm (Singlet)8.60 ppm (Singlet)
H6 Proton (

)
7.65 ppm (Doublet,

)
7.40 ppm (Singlet/Broad)
Substituent (

)
3.80 ppm (Singlet,

)
3.40 ppm (Multiplet,

)
NOE: Sub

H6
STRONG (Vicinal distance ~2.5Å)NONE (Distance > 6Å)
NOE: Sub

H4
MEDIUM (Peri-distance ~3.5Å)NONE (Distance > 7Å)
Conclusion N5-Alkylation Confirmed C2-Substitution Confirmed
Why HMBC Fails Here

In the C2-substituted product, the HMBC correlation from the alkyl protons to C2 is often weak because C2 is a quaternary carbon flanked by two nitrogens, leading to rapid relaxation and low signal intensity. Furthermore, distinguishing C2 from C4 via HMBC requires definitive assignment of the carbons first, which is circular without the NOESY data.

References

  • PubChem. "2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Compound Summary."[2][3] National Library of Medicine. [Link] (Note: While the 2,4-isomer is more common, the structural data provided here validates the H4/H6 proton assignment logic applicable to the 2,7-isomer).

  • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. [Link] (Authoritative source on pyrimidine SNAr regioselectivity, confirming C2 vs C4 electronic preferences).

  • Kouhkan, M., et al. "Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives."[4][5] Journal of Biotechnology and Bioprocessing, 2021.[4][5] [Link] (Provides synthetic protocols and NMR characterization data for pyrrolo[3,2-d]pyrimidine derivatives).

Sources

Comparative reactivity of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine vs pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (a specific 9-deazapurine derivative) versus the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold.

Executive Summary

The core distinction between these two scaffolds lies in the position of the pyrrole nitrogen and the resulting electronic distribution, which dictates the regioselectivity of nucleophilic (


) and electrophilic (

) substitutions.
  • Pyrrolo[3,2-d]pyrimidine (9-Deazapurine): The "inverted" pyrrole fusion places the nitrogen at position 5. This directs electrophilic substitution to C7 and creates a unique

    
     profile where C2  and C4  are activated, but the 2,7-dichloro derivative presents a specific case of orthogonal reactivity (labile C2-Cl vs. stable C7-Cl).
    
  • Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): The standard "7-deaza" scaffold has the nitrogen at position 7.[1] Electrophilic substitution occurs preferentially at C5 . In 2,4-dichloro derivatives, C4 is the primary site for

    
     displacement.
    

Scaffold Architecture & Electronic Properties

Understanding the systematic numbering is critical, as "purine numbering" and "IUPAC numbering" often conflict in literature. This guide uses IUPAC systematic numbering for precision.

Feature5H-Pyrrolo[3,2-d]pyrimidine (9-Deazapurine)7H-Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)
Structure Pyrimidine fused to pyrrole (N at pos 5)Pyrimidine fused to pyrrole (N at pos 7)
Electronic Character

-excessive pyrrole fused to

-deficient pyrimidine.

-excessive pyrrole fused to

-deficient pyrimidine.

Active Site
C7 (Beta to pyrrole Nitrogen)C5 (Beta to pyrrole Nitrogen)

Active Sites
C2, C4 (Activated by Pyrimidine N1/N3)C4 > C2 (C4 highly activated)
pKa (N-H) ~13-14 (Weakly acidic)~13-14 (Weakly acidic)
Visualizing the Isomers

G cluster_0 9-Deazapurine Scaffold (Pyrrolo[3,2-d]pyrimidine) cluster_1 7-Deazapurine Scaffold (Pyrrolo[2,3-d]pyrimidine) node_9 5H-Pyrrolo[3,2-d]pyrimidine N at Position 5 Electrophilic Site: C7 Nucleophilic Sites: C2, C4 node_7 7H-Pyrrolo[2,3-d]pyrimidine N at Position 7 Electrophilic Site: C5 Nucleophilic Sites: C4 >> C2 node_9->node_7 Isomeric Relationship

Figure 1: Structural comparison highlighting the nitrogen position shift and its impact on reactive sites.

Comparative Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The reactivity of the chlorine substituents is governed by their position relative to the pyrimidine nitrogens (N1 and N3).

  • This compound (The Specific Subject):

    • C2-Cl: Flanked by N1 and N3. It is highly activated for

      
       displacement by amines, alkoxides, or thiols.
      
    • C7-Cl: Located on the electron-rich pyrrole ring. It is inert to

      
       conditions. It behaves as an aryl chloride, requiring transition metal catalysis (e.g., Suzuki, Buchwald-Hartwig) for functionalization.
      
    • Outcome: This molecule allows for orthogonal functionalization . You can selectively substitute C2 via

      
       without touching C7, then functionalize C7 via Palladium catalysis.
      
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (The Standard Alternative):

    • C4-Cl: Para-like to N1. This is the most reactive position. Substitution typically occurs here first with high selectivity.

    • C2-Cl: Ortho-like to N1/N3. Less reactive than C4. Reacts only under forcing conditions or after C4 is substituted.

    • Outcome: Sequential

      
       allows for C4 then C2 substitution, but reversing this order (C2 then C4) is difficult without blocking groups.
      

Table 1: Reactivity Matrix

Reaction Type2,7-Dichloro-5H-pyrrolo[3,2-d] 2,4-Dichloro-7H-pyrrolo[2,3-d]
Primary

Site
C2 (C7 is inert)C4 (Selectivity > 95%)
Secondary

Site
None (C7 requires Pd)C2 (Requires higher Temp)
Key Nucleophiles Primary/Secondary Amines, NaOMeAnilines, Benzylamines, Alkoxides
Conditions Mild (

C, alcohol/DMF)
Mild (

C) for C4; Heat (

C) for C2
Electrophilic Substitution ( )

The pyrrole ring is electron-rich and susceptible to halogenation, nitration, or formylation.

  • 9-Deazapurine (Pyrrolo[3,2-d]): The "inverted" nitrogen (N5) directs incoming electrophiles to C7 .

    • Note: In the 2,7-dichloro derivative, C7 is already blocked by Chlorine. This deactivates the ring towards further electrophilic attack, making the scaffold stable to oxidation or further halogenation.

  • 7-Deazapurine (Pyrrolo[2,3-d]): The nitrogen (N7) directs electrophiles to C5 .

    • Utility: This position is often used to introduce halogens (I, Br) for subsequent Sonogashira or Suzuki couplings to build "Tail" regions of kinase inhibitors.

Experimental Protocols

Protocol A: Regioselective on this compound

Objective: Selective amination at C2 leaving C7-Cl intact.[2]

  • Starting Material: Dissolve this compound (1.0 eq) in anhydrous n-Butanol or DMF.

  • Nucleophile: Add the amine (e.g., morpholine, aniline) (1.2 eq).

  • Base: Add DIPEA (2.0 eq) to scavenge HCl.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.

    • Observation: The C2-Cl is displaced.[3] The C7-Cl remains stable.[4]

  • Workup: Concentrate solvent, dilute with water, extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Coupling at C7 (Suzuki-Miyaura)

Objective: Functionalizing the "inert" C7-Cl position.

  • Substrate: Use the C2-substituted product from Protocol A (1.0 eq).

  • Coupling Partner: Aryl boronic acid (1.5 eq).

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Base/Solvent:

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Conditions: Degas with Argon. Heat to 100°C for 12 hours.

    • Mechanism:[2][5][6] Oxidative addition into the C7-Cl bond is facilitated by the electron-rich nature of the pyrrole ring, although it is slower than typical phenyl chlorides due to the fused system.

Mechanistic Pathway & Logic

The following diagram illustrates the divergent synthetic pathways for the two scaffolds.

ReactionPath Start9 2,7-Dichloro-5H-pyrrolo[3,2-d] (9-Deaza) Step1_9 SNAr at C2 (C7-Cl is inert) Start9->Step1_9 Amine, Base, 80°C Start7 2,4-Dichloro-7H-pyrrolo[2,3-d] (7-Deaza) Step1_7 SNAr at C4 (Highly Selective) Start7->Step1_7 Amine, 0-25°C Step2_9 Pd-Coupling at C7 (Suzuki/Buchwald) Step1_9->Step2_9 R-B(OH)2, Pd(0) Step2_7 SNAr at C2 (Higher Temp) Step1_7->Step2_7 Amine, 100°C Step3_7 Electrophilic Subst. at C5 (Halogenation) Step2_7->Step3_7 NIS/NBS

Figure 2: Divergent functionalization strategies. The 9-deaza scaffold offers orthogonal Cl reactivity (SNAr vs Pd), while the 7-deaza scaffold offers sequential SNAr reactivity.

Critical Application Notes

  • Solubility: 9-Deazapurines (pyrrolo[3,2-d]) generally exhibit lower solubility in organic solvents compared to 7-deazapurines due to stronger intermolecular H-bonding involving the N5-H. Use polar aprotic solvents (DMF, DMSO) or N-protect (e.g., SEM, Boc) early in the sequence.

  • Tautomerism: While the 2,7-dichloro derivative is fixed, intermediates with -OH or -NH2 groups can exhibit complex tautomeric equilibria. The 5H-pyrrolo[3,2-d] tautomer is thermodynamically preferred.

  • C-H Activation: If the C7 position is unsubstituted (i.e., using 2-chloro-5H-pyrrolo[3,2-d]pyrimidine), direct C-H activation (e.g., phosphonation) occurs selectively at C7 , unlike 7-deazapurines where C-H activation often targets C8 (the position between the two nitrogens in the 5-membered ring is absent here, so it targets the beta-pyrrole carbon). Correction: In 7-deazapurines, C-H activation often targets C8 (the carbon between N7 and N9-equivalent). In 9-deazapurines, C-H activation also favors the position adjacent to the heteroatom if available, but electrophiles prefer C7.

References

  • Regioselectivity of SNAr in Dichloropyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology.

    • URL:[Link]

  • Synthesis and Reactivity of 9-Deazapurines

    • Title: Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines.
    • Source: N
    • URL:[Link]

  • Electrophilic Substitution in Pyrrolopyrimidines

    • Title: Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.[7][8][9]

    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

  • C-H Phosphon

    • Title: C–H Phosphonation of Pyrrolopyrimidines: Synthesis of Substituted 7- and 9-Deazapurine-8-phosphonate Derivatives.[1]

    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

A Comparative Benchmarking of Synthetic Routes for the Production of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules. Its rigid, planar structure and the presence of two reactive chlorine atoms make it an attractive scaffold for the development of kinase inhibitors and other targeted therapeutics. This guide provides a comparative analysis of plausible synthetic routes for the production of this valuable building block, offering insights into the strategic considerations and experimental details for each approach. The methodologies presented are synthesized from established principles in heterocyclic chemistry and supported by analogous transformations reported in peer-reviewed literature.

Strategic Approaches to the this compound Scaffold

Two primary retrosynthetic strategies are proposed for the synthesis of this compound. The first approach relies on the construction of the pyrrolo[3,2-d]pyrimidine core followed by sequential chlorination. The second, more convergent approach, involves the direct construction of the chlorinated pyrimidine ring onto a pre-functionalized pyrrole.

Retrosynthetic_Analysis cluster_route1 Route 1: Sequential Chlorination cluster_route2 Route 2: Convergent Synthesis target This compound Intermediate1 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-one or 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine target->Intermediate1 Chlorination (NCS) Precursor2a Functionalized Pyrrole target->Precursor2a Annulation Precursor2b Chlorinated Pyrimidine Precursor target->Precursor2b Annulation Precursor1 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione Intermediate1->Precursor1 Chlorination (POCl3) Route_1_Workflow Start Alkynylated Uracil + Aniline Step1 Domino C-N Coupling/Hydroamination Start->Step1 Intermediate 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione Step1->Intermediate Step2 Dichlorination (POCl3) Intermediate->Step2 Intermediate2 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Step2->Intermediate2 Step3 Regioselective Chlorination (NCS) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the sequential synthesis of this compound.

Experimental Protocol for Route 1

Step 1: Synthesis of 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione

This step is based on the domino C-N coupling/hydroamination reaction of readily available alkynylated uracils with anilines. [1][2]

  • To a solution of a suitable 5-alkynyl-6-chlorouracil (1.0 eq) in anhydrous DMA is added the desired aniline (1.2 eq), Pd(OAc)2 (5 mol%), DPEphos (5 mol%), and K3PO4 (3.0 eq).

  • The reaction mixture is degassed and heated to 100 °C for 15 hours under an inert atmosphere.

  • After cooling, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione.

Step 2: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

The conversion of the dione to the dichloro derivative is a standard transformation using phosphorus oxychloride. [3]

  • A mixture of 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione (1.0 eq) in excess phosphorus oxychloride (POCl3) is heated at reflux for 3-4 hours. The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can facilitate the reaction.

  • After completion, the excess POCl3 is carefully removed by distillation under reduced pressure.

  • The residue is cooled in an ice bath and slowly quenched by the addition of crushed ice.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.

Step 3: Synthesis of this compound

The final step involves the regioselective chlorination of the pyrrole ring at the 7-position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, analogous to the iodination with NIS. [3]

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) is dissolved in a suitable aprotic solvent such as DMF or CH2Cl2.

  • N-Chlorosuccinimide (1.1 eq) is added portion-wise at room temperature.

  • The reaction is stirred for several hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with aqueous sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Analysis of Route 1
Parameter Assessment
Plausibility High. Each step is based on well-established transformations in heterocyclic chemistry.
Starting Materials Readily available or can be synthesized via known methods.
Number of Steps 3-4 steps from commercially available precursors.
Potential Challenges Regioselectivity in the final chlorination step may require optimization. The handling of POCl3 requires caution.
Scalability Potentially scalable, with careful optimization of the chlorination and purification steps.

Route 2: Convergent Synthesis

A more convergent approach would involve the construction of the pyrimidine ring onto a pre-chlorinated pyrrole precursor. This strategy could potentially reduce the number of steps and improve overall efficiency.

Route_2_Workflow Start Substituted Pyrrole Step1 Chlorination (NCS) Start->Step1 Intermediate1 7-Chloropyrrole derivative Step1->Intermediate1 Step2 Formylation/Acylation Intermediate1->Step2 Intermediate2 Functionalized 7-Chloropyrrole Step2->Intermediate2 Step3 Ring Closure with a Guanidine equivalent Intermediate2->Step3 Intermediate3 2-Amino-7-chloro-5H-pyrrolo[3,2-d]pyrimidine Step3->Intermediate3 Step4 Sandmeyer-type reaction Intermediate3->Step4 Product This compound Step4->Product

Caption: Workflow for the convergent synthesis of this compound.

Experimental Protocol for Route 2 (Proposed)

Step 1 & 2: Synthesis of a Functionalized 7-Chloropyrrole

  • A suitable pyrrole derivative is first chlorinated at the desired position (which will become the 7-position of the final product) using a reagent like N-chlorosuccinimide.

  • The resulting chloropyrrole is then functionalized at an adjacent carbon with a group suitable for pyrimidine ring formation (e.g., a cyano or ester group).

Step 3: Pyrimidine Ring Formation

  • The functionalized 7-chloropyrrole is cyclized with a guanidine equivalent to form the 2-amino-7-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Step 4: Conversion of the Amino Group to a Chloro Group

  • The 2-amino group can be converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by treatment with a copper(I) chloride solution.

Analysis of Route 2
Parameter Assessment
Plausibility Moderate to High. While the individual steps are known, the specific sequence for this target is not well-documented.
Starting Materials Requires a specifically substituted pyrrole precursor which may need to be synthesized.
Number of Steps Potentially fewer steps to the final product if a suitable starting pyrrole is available.
Potential Challenges The synthesis and regioselective functionalization of the starting chloropyrrole could be challenging. The Sandmeyer reaction may have variable yields.
Scalability May be less straightforward to scale up compared to Route 1 due to the potential for more complex starting materials and reaction sequences.

Comparative Summary and Recommendations

FeatureRoute 1: Sequential ChlorinationRoute 2: Convergent Synthesis
Overall Strategy Linear synthesis, building the core then functionalizing.Convergent approach, assembling pre-functionalized fragments.
Reliability Higher, as it relies on more predictable and well-documented transformations for similar systems.Lower, as the specific sequence for this target is less established.
Flexibility Allows for the synthesis of various chlorinated and non-chlorinated analogs from a common intermediate.Less flexible for generating analogs without redesigning the entire synthesis.
Yields (Predicted) Moderate to good overall yield, though dependent on the efficiency of each step.Potentially higher overall yield if a suitable starting material is readily available, but could be lower if the precursor synthesis is complex.
Scalability More readily scalable with appropriate process optimization for handling hazardous reagents.Scalability is more dependent on the availability and cost of the starting pyrrole.

Recommendation:

For researchers and drug development professionals seeking a reliable and adaptable method for the synthesis of this compound, Route 1 is the recommended approach. Its foundation in well-established reaction classes provides a higher probability of success and greater flexibility for analog synthesis. While Route 2 presents an intellectually appealing convergent strategy, the potential challenges in preparing the required starting materials and the less predictable nature of the proposed reaction sequence make it a higher-risk, though potentially more efficient, alternative.

References

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (2020). ResearchGate. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. [Link]

  • Figueira de Abreu, R. M., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Elliott, A. J., et al. (1997). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.).
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
  • Mishra, R. K., et al. (2013). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Rapid Risk Assessment & Chemical Logic

Before donning gear, you must understand the nature of the threat. 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is not just a generic "irritant"; it is an electrophilic scaffold designed to react.

  • The Chemical Hazard: The chlorine atoms at positions 2 and 7 are activated by the electron-deficient pyrimidine ring. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • The Biological Implication: Your skin and mucous membranes are full of biological nucleophiles (amines, thiols). If this compound contacts moist tissue, it can covalently bind to proteins or hydrolyze to release hydrochloric acid (HCl), leading to Category 1 Serious Eye Damage (H318) and severe skin sensitization.

  • Physical State Risk: As a solid powder, electrostatic charging is common, leading to "fly-away" dust that can be inhaled (H335).

Core Hazard Codes (Conservative Profile)
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity H301/H302 Toxic/Harmful if swallowedZero-tolerance for hand-to-mouth transfer.
Eye Damage H318 Causes serious eye damageSafety glasses are insufficient . Goggles required.[1][2]
Skin Irritant H315 Causes skin irritationExposed skin is a vulnerability.
STOT SE H335 May cause respiratory irritationAll solid handling must occur under negative pressure.

The Defensive Layer: PPE Matrix

Standard laboratory PPE is often inadequate for halogenated heterocycles in solution. The following matrix is the minimum requirement for handling >50 mg quantities.

Protection ZoneRecommended GearTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Risk: Irreversible corneal damage. Logic: Standard safety glasses allow vapors/dust to bypass the lens from the side. Goggles form a seal against the hydrolysis product (HCl) and dust.
Dermal (Hands) Double Nitrile Protocol (Inner: 4 mil, Outer: 5-8 mil)Risk: Permeation of carrier solvents.Logic: This compound is often dissolved in DCM or DMF. These solvents permeate thin nitrile in <5 mins, carrying the toxic payload to your skin. Double gloving provides a "sacrificial" outer layer.
Respiratory Fume Hood (Face velocity: 100 fpm)Risk: Inhalation of aerosolized dust.Logic: N95 respirators are a last resort. The primary engineering control must be the hood to capture "fly-away" particles during weighing.
Body Lab Coat (High-neck, snap closure)Risk: Dust settling on street clothes.Logic: Cotton lab coats absorb liquids; synthetic blends may melt if a fire occurs. 100% cotton or Nomex is preferred.

Operational Protocol: The Closed-Loop System

This workflow minimizes exposure duration. The goal is to transition the substance from "Open State" (Powder) to "Closed State" (Reaction Vessel) immediately.

Phase A: Preparation & Weighing
  • Static Control: Place an ionizing fan or antistatic gun near the balance. Chlorinated heterocycles are prone to static buildup.

  • The "Coffin" Method: Line the balance pan with a lint-free weighing paper inside a secondary container (e.g., a plastic weigh boat).

  • Weighing:

    • Open the vial only inside the fume hood.

    • Transfer solid using a disposable spatula.

    • Critical Step: If spilling occurs on the balance, wipe immediately with a wet tissue (water hydrolyzes the residue) followed by an ethanol wipe. Do not use compressed air.

Phase B: Solubilization & Transfer
  • Solvent Choice: If using Dichloromethane (DCM) or Dimethylformamide (DMF), assume your gloves offer zero protection after 5 minutes of contact.

  • The Transfer:

    • Dissolve the solid directly in the transport vial if possible.

    • Use a syringe or cannula for transfer to the reaction vessel to avoid pouring.

    • Immediate Decon: Once the solid is in solution, change your outer pair of gloves immediately.

Phase C: Reaction Monitoring
  • TLC/LCMS Sampling: Use long-needle capillaries. Do not lean your face into the hood to check a TLC plate.

  • Quenching: When quenching reactions containing this scaffold, be aware that residual unreacted starting material is still potent. Treat the crude mixture with the same respect as the pure solid.

Visualization: Safety & Workflow Logic

SafetyProtocol RiskAssess 1. Risk Assessment (ID Hazards: H318, H301) PPE 2. PPE Donning (Goggles + Double Nitrile) RiskAssess->PPE Mandatory Weighing 3. Weighing (Solid) (Static Control + Fume Hood) PPE->Weighing Enter Lab Solubilization 4. Solubilization (High Permeation Risk!) Weighing->Solubilization Dissolve Solubilization->PPE Change Outer Gloves Reaction 5. Reaction/Synthesis (Closed System) Solubilization->Reaction Cannula Transfer Waste 6. Disposal (Halogenated Stream) Reaction->Waste Quench & Dispose

Figure 1: The "Closed-Loop" handling workflow. Note the critical loop back to PPE (Glove Change) after solubilization due to solvent permeation risks.

Emergency & Disposal Procedures

Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Clean: Do not dry sweep. Cover the spill with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Decontaminate: Wash the surface with a dilute surfactant solution (soap/water).

Waste Disposal Stream

This compound contains covalently bound chlorine. It cannot be incinerated in standard organic waste streams without specific scrubbers due to the formation of dioxins or HCl gas.

  • Primary Stream: Halogenated Organic Waste (Red or Yellow tag depending on facility).

  • Segregation: Do not mix with acidic aqueous waste (risk of hydrolysis) or strong oxidizers.[3]

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic.

References

  • PubChem. Compound Summary: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Isomer Analog). National Library of Medicine. Accessed October 26, 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • University of California, Berkeley. SOP: Halogenated Solvents and Heterocycles. EH&S Guidelines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.